molecular formula C7H8N4OS B3382917 Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide CAS No. 379254-72-5

Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide

Cat. No.: B3382917
CAS No.: 379254-72-5
M. Wt: 196.23 g/mol
InChI Key: DHUIBZKIXICQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide is a useful research compound. Its molecular formula is C7H8N4OS and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c8-10-6(12)3-5-4-11-1-2-13-7(11)9-5/h1-2,4H,3,8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUIBZKIXICQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240595
Record name Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-72-5
Record name Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of Imidazo[2,1-b]thiazole Derivatives: A Technical Guide to Scaffold Optimization and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Imidazo[2,1-b]thiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[2,1-b]thiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by Levamisole (a potent anthelmintic and immunomodulator), this fused bicyclic system has evolved into a versatile template for oncology, antimycobacterial, and anti-inflammatory therapeutics.

This guide moves beyond basic literature review to provide a functional roadmap for researchers. We analyze the pharmacophore’s electronic properties, dissect the Structure-Activity Relationships (SAR) driving potency, and provide self-validating experimental protocols for evaluating biological activity.

Part 1: Chemical Architecture & Pharmacophore Analysis

The imidazo[2,1-b]thiazole system consists of a thiazole ring fused to an imidazole ring via a bridgehead nitrogen.[1] This fusion creates a planar, aromatic, electron-rich system that mimics purine bases, allowing it to intercalate DNA or occupy ATP-binding pockets in kinases.

Scaffold Numbering and Properties

To ensure reproducibility in synthesis and SAR discussion, we utilize the standard IUPAC numbering where the sulfur atom is position 1.

  • Positions 2 & 3 (Thiazole Ring): Modification here often affects solubility and metabolic stability.

  • Position 5 (Imidazole Ring): A critical vector for electronic tuning (e.g., electron-withdrawing groups enhance COX-2 selectivity).

  • Position 6 (Imidazole Ring): The primary "warhead" position. Aryl substitutions here dictate target specificity (e.g., tubulin vs. kinase).

Physicochemical Profile[3][4]
  • Lipophilicity (LogP): Generally moderate (2.0–4.0), ensuring good membrane permeability (Lipinski compliant).

  • H-Bonding: The bridgehead nitrogen and the nitrogen at position 7 act as H-bond acceptors, crucial for interacting with residues like Val189 in EGFR or Cys532 in B-RAF .

Part 2: Therapeutic Vectors & Mechanisms of Action

Oncology: The Tubulin & Kinase Dual-Threat

Recent derivatives have shifted from simple cytotoxicity to targeted disruption of the cell cycle.

  • Tubulin Polymerization Inhibition: Analogous to Nocodazole , C6-aryl substituted derivatives bind to the colchicine site of tubulin. This prevents microtubule assembly, arresting cells in the G2/M phase and triggering apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

  • Kinase Inhibition (Multi-Targeting): Derivatives bearing a sulfonamide or urea moiety at C5/C6 function as ATP-competitive inhibitors against VEGFR-2, EGFR, and B-RAF . The planar scaffold mimics the adenine ring of ATP.

Infectious Disease: Beyond Levamisole
  • Antimycobacterial (TB): New imidazo[2,1-b]thiazole-5-carboxamides target the QcrB-bc1 complex (respiratory chain) or inhibit pantothenate synthetase , bypassing resistance mechanisms seen with Isoniazid.

  • Antiviral: Fusion with spirothiazolidinones has yielded inhibitors of the Feline Coronavirus and Influenza , likely by interfering with viral coat protein synthesis.

Inflammation: COX-2 Selectivity

The scaffold serves as a bioisostere for the tricyclic core of Coxibs. A 4-methylsulfonylphenyl group at position 6, combined with a specific amine at position 5, yields high selectivity for COX-2 over COX-1 , reducing gastric toxicity risks.

Part 3: Structure-Activity Relationships (SAR) Visualization

The following diagram maps the critical substitution zones for optimizing biological activity.

SAR_Map Core Imidazo[2,1-b]thiazole Core Scaffold C6 Position C6 (Aryl) CRITICAL WARHEAD Core->C6 C5 Position C5 Electronic Tuning Core->C5 C2_3 Positions C2/C3 Solubility & Stability Core->C2_3 Anticancer Anticancer Activity (Tubulin/Kinase) C6->Anticancer 4-F-Phenyl / Noscapine hybrids COX2 COX-2 Selectivity (Anti-inflammatory) C6->COX2 4-SO2Me-Phenyl C5->COX2 Mannich Bases (Amine size affects selectivity) AntiTB Antimycobacterial (Pantothenate Synthetase) C5->AntiTB Nitro/Dichloro Phenyl moieties C2_3->Anticancer Fusion with Benzimidazole

Figure 1: SAR Map highlighting critical substitution points. C6 is the primary determinant for therapeutic class, while C5 tunes selectivity.

Part 4: Validated Experimental Protocols

To ensure "Trustworthiness" and reproducibility, the following protocols are standardized for this specific scaffold.

Protocol A: Tubulin Polymerization Inhibition Assay (Fluorescence Based)

Validates the mechanism of action for anticancer derivatives.

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI or a commercial fluorophore) that binds only to polymerized microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (Guanymosine Triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Test Compound (Imidazo[2,1-b]thiazole derivative) dissolved in DMSO.[2]

  • Positive Control: Nocodazole (Depolymerizer) or Paclitaxel (Stabilizer).

Workflow:

  • Preparation: Keep all reagents on ice. Dilute tubulin to 3 mg/mL in Buffer containing 1 mM GTP.

  • Incubation: Add 5 µL of Test Compound (final conc. 5–50 µM) to a 96-well black half-area plate.

  • Initiation: Add 50 µL of Tubulin/GTP mix to each well.

  • Measurement: Immediately place in a kinetic fluorescence plate reader pre-warmed to 37°C .

  • Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time.

    • Self-Validation: The Vehicle Control (DMSO) must show a sigmoidal curve (nucleation -> elongation -> plateau). A valid inhibitor will flatten this curve (Vmax reduction > 50%).

Protocol B: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

High-throughput screening for antitubercular potency.

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active bacteria.

Reagents:

  • Strain: M. tuberculosis H37Rv (or H37Ra for BSL-2 safety).

  • Media: Middlebrook 7H9 broth + OADC enrichment.

  • Reagent: Alamar Blue (Resazurin) solution.

Workflow:

  • Seeding: In a 96-well plate, add 100 µL of 7H9 broth.

  • Dilution: Perform serial 2-fold dilutions of the Imidazo[2,1-b]thiazole derivative (range 100 µM to 0.1 µM).

  • Inoculation: Add 100 µL of bacterial suspension (approx. 2x10^5 CFU/mL).

  • Incubation: Seal and incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80. Incubate for another 24 hours.

  • Readout: Visual color change (Blue = Inhibition, Pink = Growth) or Fluorescence (Ex 530 nm / Em 590 nm).

  • Calculation: MIC is the lowest concentration preventing the color change.

    • Self-Validation: Rifampicin control must show MIC within standard range (0.05–0.5 µg/mL).

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the downstream effects of Imidazo[2,1-b]thiazole derivatives on cancer cell survival.

Mechanism_Pathway Compound Imidazo[2,1-b]thiazole Derivative Target Colchicine Binding Site (Tubulin) Compound->Target Binds Inhibition Inhibition of Microtubule Polymerization Target->Inhibition CellCycle G2/M Phase Arrest Inhibition->CellCycle Bcl2 Bcl-2 (Downregulation) CellCycle->Bcl2 Signaling Bax Bax (Upregulation) CellCycle->Bax Caspase Caspase-3 Activation Bcl2->Caspase Relieves Inhibition Bax->Caspase Promotes Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Apoptotic cascade triggered by tubulin-targeting imidazo[2,1-b]thiazoles.

References

  • NCI Screening Data. (2024). Antitumor activity of 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles.[3] National Cancer Institute.[4] [Link]

  • JACS Directory. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review.[Link]

  • RSC Medicinal Chemistry. (2023). New imidazo[2,1-b]thiazole-based aryl hydrazones: synthesis and antiproliferative potential.[5][Link]

  • Bioorganic & Medicinal Chemistry. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents (2011-2020).[Link]

  • ACS Omega. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents.[6][Link]

  • Brieflands. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors.[Link]

  • Semantic Scholar. (2020). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors.[Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[2,1-b]thiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored by the anthelmintic and immunomodulator Levamisole (the tetrahydro- derivative), modern drug discovery focuses on the fully aromatic system. This guide dissects the chemical architecture, synthetic pathways, and critical structure-activity relationships (SAR) necessary to engineer novel derivatives for oncology (tubulin inhibition) and antimicrobial applications.

Part 1: The Pharmacophore & Chemical Architecture

To rationally design derivatives, one must first master the numbering system and electronic distribution of the fused ring system. The core consists of a five-membered thiazole ring fused to a five-membered imidazole ring across a nitrogen bridge.

Structural Numbering & Electronic Properties

The IUPAC numbering initiates at the sulfur atom and proceeds toward the bridgehead nitrogen.

  • Position 1: Sulfur (Thiazole ring).

  • Position 2 & 3: Thiazole carbons (Key for antimicrobial modulation).

  • Position 4: Bridgehead Nitrogen (Essential for aromaticity).

  • Position 5 & 6: Imidazole carbons (Critical for anticancer potency).

  • Position 8: Imidazole Nitrogen.

Key Insight: The bridgehead nitrogen (N4) is sp² hybridized and contributes its lone pair to the π-system, ensuring the 10π-electron aromaticity of the fused system. This makes the C5 position highly nucleophilic and susceptible to electrophilic substitution (e.g., formylation, halogenation).

Visualization of the Core Scaffold

G Core Imidazo[2,1-b]thiazole Core Scaffold C6 C6 Position (Anticancer Vector) Target: Tubulin Core->C6 Aryl Substitution C5 C5 Position (Electrophilic Attack Site) Formylation/Halogenation Core->C5 Functionalization C2_C3 C2/C3 Positions (Antimicrobial Tuning) Steric/Lipophilic Balance Core->C2_C3 R-Group Optimization N_Bridge Bridgehead N4 (Essential for Aromaticity) Core->N_Bridge Fusion Point

Figure 1: Functional mapping of the imidazo[2,1-b]thiazole scaffold highlighting key positions for medicinal chemistry optimization.

Part 2: Synthetic Strategies (The Foundation)

The reliability of your SAR data depends entirely on the purity and reproducibility of your synthesis. The Hantzsch Condensation remains the gold standard for generating this scaffold.

The Hantzsch Reaction Protocol

This reaction involves the cyclocondensation of a 2-aminothiazole with an


-haloketone (e.g., phenacyl bromide).

Mechanism:

  • N-Alkylation: The endocyclic nitrogen of the 2-aminothiazole attacks the

    
    -carbon of the haloketone.
    
  • Cyclization: The exocyclic amino group attacks the carbonyl carbon.

  • Dehydration: Loss of water yields the fully aromatic system.

Synthetic Workflow Visualization

Synthesis Reactants Reactants: 2-Aminothiazole + α-Bromoacetophenone Reflux Step 1: Reflux Solvent: Ethanol or Dioxane Time: 4-8 Hours Reactants->Reflux Intermediate Intermediate: Iminothiadiazole HBr Salt Reflux->Intermediate Cyclization Step 2: Cyclization/Dehydration Spontaneous under reflux Intermediate->Cyclization Neutralization Step 3: Work-up Neutralize with NaHCO3 Precipitate Free Base Cyclization->Neutralization

Figure 2: Step-by-step synthetic pathway for the generation of 6-arylimidazo[2,1-b]thiazoles via the Hantzsch reaction.

Part 3: Detailed SAR Analysis

Anticancer Activity: Targeting Tubulin

The most potent application of this scaffold is the inhibition of tubulin polymerization, specifically binding to the colchicine site .

  • The C6-Aryl Requirement: A phenyl ring at position C6 is non-negotiable for cytotoxicity.

  • The "Combretastatin Mimicry": To maximize affinity for the colchicine pocket, the C6-phenyl ring should be substituted with electron-donating groups (EDGs), specifically methoxy groups.

    • Optimal Substituent:3,4,5-trimethoxyphenyl at C6.[1] This mimics the A-ring of Combretastatin A-4.

  • The C5-Linker: Introducing a linker at C5 (e.g., a hydrazone, sulfonamide, or chalcone) often enhances potency by interacting with the

    
    -tubulin subunit.
    

Data Summary: Cytotoxicity (IC50 in


M) against MCF-7 Cells [1][2]
Compound VariantR at C6R at C5IC50 (

M)
Insight
Base Scaffold PhenylH> 50Inactive without substitution.
Variant A 4-MethoxyphenylH12.5EDG improves activity.
Variant B 3,4,5-TrimethoxyphenylH0.85Critical pharmacophore for tubulin binding.
Variant C 3,4,5-TrimethoxyphenylFormyl0.60Electrophilic group at C5 adds H-bond interactions.
Variant D 4-ChlorophenylH> 20EWGs at C6 generally reduce potency.
Antimicrobial & Antifungal Activity

For antimicrobial targets, the SAR shifts away from the C6-trimethoxy requirement.

  • Thiazole Modulation (C2/C3): Lipophilic groups (methyl, ethyl) on the thiazole ring often improve membrane permeability, enhancing antibacterial efficacy against Gram-positive strains (S. aureus).

  • Electronic Effects: Unlike the anticancer series, electron-withdrawing groups (EWGs) like -Cl, -Br, or -NO2 on the C6-phenyl ring often increase antibacterial potency.

Levamisole (Immunomodulation)
  • Structure: 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole.

  • Mechanism: Agonist at nicotinic acetylcholine receptors (nAchR) in nematodes; TLR-2 activation in mammalian dendritic cells.

  • SAR Note: The saturation of the C5-C6 bond is essential for its specific anthelmintic profile. Aromatization (forming the imidazo[2,1-b]thiazole discussed above) abolishes nAchR activity but opens the door to kinase/tubulin inhibition.

Part 4: Experimental Protocols

Protocol: General Synthesis of 6-Arylimidazo[2,1-b]thiazoles

Validated for research-grade purity (>95%).

  • Reagents: Equimolar amounts (10 mmol) of 2-aminothiazole and substituted

    
    -bromoacetophenone (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone).
    
  • Reaction: Dissolve in anhydrous ethanol (30 mL). Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

  • Neutralization: Pour the mixture into ice-cold water. Neutralize with saturated sodium bicarbonate (NaHCO3) solution until pH ~8.

  • Purification: Filter the resulting solid. Recrystallize from ethanol/DMF mixtures to obtain the free base.

Protocol: Tubulin Polymerization Assay

To confirm Mechanism of Action (MoA) for anticancer derivatives.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.

  • Incubation: Mix porcine brain tubulin (>99% pure) with GTP and the test compound (at IC50 concentration) in a 96-well plate at 4°C.

  • Activation: Transfer plate to a 37°C fluorometer.

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Analysis:

    • Control: Rapid increase in fluorescence (polymerization).

    • Hit: Flat line or significantly delayed slope (inhibition), similar to Colchicine or Vinblastine.

Part 5: Future Perspectives

The imidazo[2,1-b]thiazole scaffold is evolving beyond simple substitution.[3]

  • Multi-Target Ligands: Hybrid molecules linking this scaffold with benzimidazoles or triazoles are showing promise in overcoming multi-drug resistance (MDR).

  • Kinase Inhibition: Recent studies suggest derivatives with C5-sulfonamides can target BRAF kinases, expanding the oncology scope beyond tubulin.

References

  • Kamal, A., et al. (2016).[4] Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents.[4] European Journal of Medicinal Chemistry. Link

  • Andreani, A., et al. (1992).[5] Structure determination and antitumor activity of imidazo[2,1-b]thiazole guanylhydrazones. Journal of Medicinal Chemistry. Link

  • Renoux, G., & Renoux, M. (1977).[6] Mechanisms of action of levamisole, stimulating cellular immune responses. Annals of Immunology. Link

  • NCI/NIH. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties.[7] European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[8] Comparative Analysis of Imidazo[5,1-b]thiazole Analogs: A Guide to Structure-Activity Relationships. Link

Sources

The Ascendant Antimicrobial Potential of Thiazole-Fused Imidazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Thiazole-fused imidazole scaffolds, a versatile class of heterocyclic compounds, have emerged as a particularly promising avenue of research, demonstrating potent and broad-spectrum activity against a range of bacterial and fungal pathogens. This technical guide provides an in-depth exploration of the synthesis, antimicrobial properties, and mechanistic underpinnings of these derivatives. We will delve into the critical structure-activity relationships that govern their efficacy, detail robust experimental protocols for their evaluation, and offer insights into their potential as next-generation antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative anti-infective therapies.

Introduction: A Privileged Scaffold in the Fight Against Microbial Resistance

The fusion of thiazole and imidazole rings creates a unique bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry.[1][2] This structural amalgamation results in a scaffold with a distinct electronic and steric profile, enabling it to interact with various biological targets.[3] The inherent bioactivity of both individual thiazole and imidazole moieties contributes to the potent antimicrobial effects observed in their fused analogues.[4] Compounds based on scaffolds such as imidazo[2,1-b]thiazole and thiazolo[3,2-a]benzimidazole have demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][5] The amenability of these core structures to diverse chemical modifications allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, making them highly attractive candidates for drug discovery programs.

Synthetic Strategies: Building the Core Antimicrobial Framework

The construction of thiazole-fused imidazole derivatives is a well-established area of organic synthesis, with several reliable methods available for the creation of diverse compound libraries. A common and effective approach to the synthesis of the imidazo[2,1-b]thiazole core involves the Hantzsch thiazole synthesis.[6]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Substituted_Thiourea Substituted Thiourea Reaction Hantzsch-type Condensation Substituted_Thiourea->Reaction Alpha_Haloketone α-Haloketone Alpha_Haloketone->Reaction Aminothiazole 2-Aminothiazole Intermediate Reaction->Aminothiazole Cyclization Cyclization Aminothiazole->Cyclization Cyclizing_Agent α-Halo Acyl Compound Cyclizing_Agent->Cyclization Fused_Scaffold Thiazole-Fused Imidazole Derivative Cyclization->Fused_Scaffold

Caption: Generalized synthetic workflow for thiazole-fused imidazole derivatives.

This modular approach allows for the introduction of a wide variety of substituents on both the thiazole and imidazole portions of the fused ring system, which is crucial for exploring the structure-activity relationship (SAR). For instance, variations in the aromatic or aliphatic groups on the starting materials can lead to derivatives with significantly different antimicrobial profiles.[7]

Unraveling the Mechanism of Action: Key Microbial Targets

A critical aspect of developing novel antimicrobials is understanding their mechanism of action. Thiazole-fused imidazole derivatives have been shown to exert their antimicrobial effects by targeting essential bacterial enzymes that are distinct from those targeted by many current antibiotics. This suggests a lower likelihood of cross-resistance.

Inhibition of DNA Gyrase B

Several studies have identified the bacterial enzyme DNA gyrase, specifically the GyrB subunit, as a key target for thiazole-fused imidazole derivatives.[3][6] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[8] By binding to the ATP-binding site of the GyrB subunit, these compounds competitively inhibit the enzyme's activity, leading to a disruption of DNA supercoiling and ultimately bacterial cell death.[9]

The logical relationship for this mechanism can be visualized as follows:

DNA_Gyrase_Inhibition Thiazole_Imidazole Thiazole-Fused Imidazole Derivative Binding Binding Thiazole_Imidazole->Binding GyrB DNA Gyrase B Subunit (ATP-binding site) GyrB->Binding Inhibition Inhibition of ATPase Activity Binding->Inhibition Disruption Disruption of DNA Supercoiling Inhibition->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death Evaluation_Workflow Synthesis Synthesis of Derivatives Antimicrobial_Screening Antimicrobial Susceptibility Testing (MIC Determination) Synthesis->Antimicrobial_Screening SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., DNA Gyrase Assay) SAR_Analysis->Mechanism_Studies Cytotoxicity_Testing Cytotoxicity Testing (MTT Assay) Mechanism_Studies->Cytotoxicity_Testing Lead_Optimization Lead Optimization Cytotoxicity_Testing->Lead_Optimization

Caption: A streamlined workflow for the discovery and preclinical evaluation of thiazole-fused imidazole antimicrobials.

In Vitro ADME Profiling: A Gateway to Preclinical Development

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk drug candidates and guide lead optimization. [10]In vitro ADME assays provide essential data on a compound's potential pharmacokinetic behavior. [11][12] Key In Vitro ADME Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance. [13]* Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability. [5]* Permeability: Assays using Caco-2 cell monolayers can predict intestinal absorption of orally administered drugs.

Future Directions and Conclusion

Thiazole-fused imidazole derivatives represent a highly promising class of antimicrobial agents with the potential to address the growing threat of drug-resistant infections. Their novel mechanisms of action, coupled with their synthetic tractability, make them a fertile ground for further research and development. Future efforts should focus on:

  • Lead Optimization: Leveraging SAR data to design and synthesize derivatives with enhanced potency, improved pharmacokinetic profiles, and reduced cytotoxicity.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential.

  • Target Deconvolution: Further elucidating the specific molecular interactions with their targets to aid in the design of next-generation inhibitors.

References

  • Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b]t[14][15][16]hiadiazole Analogues. ChemMedChem. Available at: [Link]

  • Design, synthesis and biological evaluation of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1,b]t[14][15][16]hiadiazole Moiety as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]

  • Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b]t[14][15][16]hiadiazole Moiety as Antibacterial Agents. PubMed. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. MDPI. Available at: [Link]

  • In vitro ADME drug discovery services. Symeres. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus. PMC. Available at: [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • In Vitro ADME Assays. Alera Labs. Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC. Available at: [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available at: [Link]

  • Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. PMC. Available at: [Link]

  • Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation. ResearchGate. Available at: [Link]

  • Discovery of 4,5,6,7-Tetrahydrobenzo[1,2- d ]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. ResearchGate. Available at: [Link]

  • OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. ResearchGate. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Design and synthesis of some thiazolo[3,2-a]benzimidazole quaternary salts of potential antidiabetic activity. ResearchGate. Available at: [Link]

  • Discovery of FabH/FabF Inhibitors from Natural Products. PMC. Available at: [Link]

  • Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. MDPI. Available at: [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. PMC. Available at: [Link]

  • Discovery of FabH/FabF inhibitors from natural products. PubMed. Available at: [Link]

  • β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis. PMC. Available at: [Link]

  • Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis of Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide, a key intermediate for the development of novel therapeutic agents and chemical probes. We present a robust two-step synthetic strategy, beginning with an efficient cyclocondensation to form the core heterocyclic ester, followed by a high-yield hydrazinolysis. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible and successful synthesis.

Strategic Overview of the Synthesis

The synthesis of the target hydrazide is achieved through a logical and efficient two-step sequence. This approach prioritizes the use of readily available starting materials and employs well-established, high-yielding chemical transformations.

  • Step 1: Cyclocondensation to Ethyl imidazo[2,1-b]thiazol-6-yl-acetate. The core imidazo[2,1-b]thiazole ring system is constructed via a variation of the Hantzsch thiazole synthesis.[4][5] This key step involves the reaction of 2-aminothiazole with an α-halo-γ-ketoester, specifically ethyl 4-chloroacetoacetate. The nucleophilic nitrogen of the 2-aminothiazole attacks the carbon bearing the halogen, initiating a sequence of intramolecular reactions that culminates in the formation of the fused bicyclic aromatic system.[6][7]

  • Step 2: Hydrazinolysis to Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide. The terminal ester group of the intermediate is converted to the desired hydrazide through nucleophilic acyl substitution.[8] This standard transformation, known as hydrazinolysis, involves reacting the ester with hydrazine hydrate.[9][10] The high nucleophilicity of hydrazine allows for an efficient and clean conversion under mild reflux conditions.

Below is a graphical representation of the overall synthetic pathway.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrazinolysis start1 2-Aminothiazole intermediate Ethyl imidazo[2,1-b]thiazol-6-yl-acetate start1->intermediate Ethanol, Reflux start2 Ethyl 4-chloroacetoacetate start2->intermediate Ethanol, Reflux reagent Hydrazine Hydrate (NH2NH2·H2O) product Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide reagent->product Ethanol, Reflux G cluster_A Part A: Ester Synthesis cluster_B Part B: Hydrazide Synthesis A1 1. Dissolve 2-aminothiazole in Ethanol A2 2. Add Ethyl 4-chloroacetoacetate A1->A2 A3 3. Reflux for 6-8 hours (Monitor by TLC) A2->A3 A4 4. Concentrate via Rotary Evaporation A3->A4 A5 5. Precipitate in cold NaHCO3 solution A4->A5 A6 6. Filter, Wash with H2O, and Recrystallize A5->A6 A_OUT Intermediate Ester A6->A_OUT B1 7. Suspend Ester in Ethanol A_OUT->B1 Proceed to Part B B2 8. Add Hydrazine Hydrate B1->B2 B3 9. Reflux for 4-6 hours (Monitor by TLC) B2->B3 B4 10. Cool in Ice Bath to Precipitate B3->B4 B5 11. Filter and Wash with Cold Ethanol B4->B5 B_OUT Final Product B5->B_OUT

Sources

High-Efficiency Synthesis of Imidazo[2,1-b]thiazoles: Thermal and Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Significance[1][2][3][4]

The imidazo[2,1-b]thiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutic agents. Most notably, it forms the skeleton of Levamisole , an immunomodulator and anthelmintic drug. Recent studies have expanded its utility to include selective COX-2 inhibitors, antitumor agents, and potent antimicrobials [1, 2].

This Application Note provides a definitive guide to synthesizing 6-phenylimidazo[2,1-b]thiazole derivatives via the condensation of 2-aminothiazole with


-bromoacetophenones. We present two validated workflows: a robust Standard Thermal Protocol  for scale-up and a Microwave-Assisted Protocol  for rapid library generation.

Mechanistic Insight: The Hantzsch-like Condensation

Understanding the regioselectivity of this reaction is critical for process control. 2-Aminothiazole is an ambident nucleophile with two potential attack sites: the exocyclic amine (


) and the endocyclic nitrogen (N3).
The Reaction Pathway

Contrary to intuitive assumptions based on steric accessibility, the endocyclic nitrogen (N3) is the kinetically favored nucleophile. The reaction proceeds through the following cascade:

  • N-Alkylation: The lone pair on N3 attacks the

    
    -carbon of the bromoacetophenone, displacing the bromide ion.
    
  • Salt Formation: This yields a stable intermediate, the 2-amino-3-phenacylthiazolium bromide salt.

  • Cyclization: Under thermal or basic conditions, the exocyclic amine attacks the ketone carbonyl.

  • Dehydration: Loss of a water molecule aromatizes the system, locking the fused bicyclic structure [3].

Pathway Visualization

ReactionMechanism Reactants 2-Aminothiazole + Bromoacetophenone Transition N-Alkylation (Kinetic Control) Reactants->Transition Intermed Intermediate Salt (2-amino-3-phenacyl thiazolium bromide) Transition->Intermed Attack at N3 Cyclization Intramolecular Cyclization Intermed->Cyclization -HBr Product Imidazo[2,1-b]thiazole (Fused System) Cyclization->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway highlighting the critical N3-alkylation step preceding cyclization.

Experimental Protocols

Protocol A: Standard Thermal Condensation (Batch/Scale-Up)

Best for: Gram-scale synthesis, high purity requirements, labs without microwave reactors.

Reagents:

  • 2-Aminothiazole (1.0 eq)[1]

  • 
    -Bromoacetophenone (substituted or unsubstituted) (1.0 eq)
    
  • Solvent: Absolute Ethanol (EtOH)

  • Base (for workup): Saturated Sodium Bicarbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    )

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-aminothiazole in 20 mL of absolute ethanol.

  • Addition: Slowly add 10 mmol of

    
    -bromoacetophenone. Note: The reaction is exothermic; add gradually to prevent uncontrolled boiling.
    
  • Reflux: Equip with a condenser and reflux the mixture for 6–8 hours .

    • QC Check: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[2] The starting material spot should disappear.

  • Precipitation (Salt Formation): Upon cooling to room temperature, the hydrobromide salt often precipitates.

  • Neutralization (Critical Step):

    • If the salt precipitates: Filter the solid. Resuspend in water and neutralize with saturated

      
       to pH 8–9 to liberate the free base.
      
    • If no precipitate: Evaporate the ethanol to 50% volume, pour into ice water, and basify with

      
      .
      
  • Isolation: Filter the resulting solid (the free base). Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from ethanol or DMF/water mixtures.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, rapid optimization, "On-Water" chemistry.

Reagents:

  • Same stoichiometry (1:1).

  • Solvent: Ethanol or Water (for "on-water" synthesis).

Step-by-Step Methodology:

  • Preparation: Mix 1.0 mmol 2-aminothiazole and 1.0 mmol

    
    -bromoacetophenone in a microwave process vial (2–5 mL).
    
  • Solvent: Add 2 mL of Ethanol (or water for green protocols).

  • Irradiation: Cap the vial. Irradiate at 80–100°C (approx. 150–200 W) for 10–20 minutes .

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with

    
    .
    
  • Isolation: Filter the precipitate. This method typically yields cleaner crude product, often requiring only a water wash [4].

Comparative Data Analysis

The following table summarizes the efficiency gains when moving from thermal to microwave protocols for the synthesis of 6-phenylimidazo[2,1-b]thiazole.

ParameterThermal RefluxMicrowave Irradiation
Reaction Time 6 – 12 Hours10 – 20 Minutes
Solvent Volume High (10-20 mL/g)Low (1-2 mL/g)
Typical Yield 50 – 70%85 – 92%
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)
Purity (Crude) Moderate (Requires recrystallization)High (Often pure after wash)

Data aggregated from comparative studies on imidazo[2,1-b]thiazole synthesis [4, 5].[3][4]

Troubleshooting & Quality Control

Regioselectivity Issues

While N3 attack is favored, steric bulk on the thiazole ring (e.g., 4-phenyl-2-aminothiazole) can shift the mechanism.

  • Diagnostic: If the product melting point is significantly lower than expected, check for the exocyclic alkylation product using HMBC NMR. The fused ring system (correct product) will show a correlation between the bridgehead nitrogen and the adjacent aromatic protons.

Salt vs. Free Base

A common error is isolating the hydrobromide salt and mistaking it for the product.

  • Check: The salt is water-soluble; the free base is not.

  • Correction: Always perform the final basic wash (pH > 8). Run an elemental analysis or Mass Spec; the salt will show a mass of

    
    .
    
Safety Note

-Bromoacetophenones are potent lachrymators (tear gas agents).
  • Protocol: Always handle solids in a fume hood.

  • Decontamination: Wash glassware with a dilute NaOH solution to hydrolyze any residual lachrymator before removing it from the hood.

References

  • Dhepe, S., et al. (2011).[5] Microwave-assisted synthesis and antimicrobial activity of some imidazo[2,1-b][1,3,4]thiadiazole derivatives. Medicinal Chemistry Research.

  • Kouhkan, M., et al. (2015). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research.

  • Bratulescu, G. (2011). Synthesis of Several Imidazo[2,1-b]thiazoles. Asian Journal of Chemistry.

  • Vekariya, R. H., et al. (2016). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives. Research on Chemical Intermediates.

  • Benzenine, D., et al. (2013). Synthesis of imidazo[2,1-b]thiazoles. Journal of Materials and Environmental Science.

Sources

MTT assay protocol for imidazo[2,1-b]thiazole cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized MTT Cytotoxicity Profiling for Imidazo[2,1-b]thiazole Derivatives

Abstract & Scope

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, exhibiting potent anticancer properties through mechanisms such as tubulin polymerization inhibition, EGFR/HER2 kinase inhibition, and induction of G2/M cell cycle arrest [1, 2]. However, the hydrophobic nature of this fused heterocyclic system presents specific challenges in aqueous-based colorimetric assays.

This application note provides a rigorous, self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol designed specifically for imidazo[2,1-b]thiazole derivatives. Unlike generic protocols, this guide addresses compound solubility limits, potential chemical interference, and the specific metabolic kinetics associated with kinase-inhibitor-induced apoptosis.

Pre-Analytical: Compound Handling & Solubility

The most common cause of assay failure with imidazo[2,1-b]thiazoles is not biological, but physical (precipitation).

2.1. Physicochemical Considerations Imidazo[2,1-b]thiazoles are generally lipophilic. While soluble in organic solvents, they are prone to "crashing out" (precipitating) when highly concentrated DMSO stocks are added directly to aqueous cell culture media.

  • Solvent of Choice: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Storage: Store stock solutions (e.g., 10 mM or 20 mM) at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

2.2. The "Intermediate Dilution" Rule To prevent precipitation shock:

  • Do not pipette 100% DMSO stock directly into the cell well.

  • Do prepare a 10X or 2X intermediate dilution in culture media immediately before treatment.

  • Visual Check: Hold the tube against a light source. If the media turns cloudy upon adding the compound, the concentration exceeds the solubility limit. You must lower the concentration or use a co-solvent (though DMSO <0.5% is preferred).

Experimental Design: The Self-Validating System

To ensure data integrity, the plate layout must include specific controls to rule out artifacts common to small molecule screening.

Control TypeContentsPurpose (Causality)
Experimental Cells + Media + CompoundMeasures cytotoxicity.[1][2][3][4][5][6][7]
Vehicle Control (VC) Cells + Media + DMSO (matched %)Critical: Proves that the solvent (DMSO) is not killing the cells. DMSO >0.5% can mask drug effects.
Positive Control Cells + Media + Known Cytotoxin (e.g., Doxorubicin or Paclitaxel)Validates that the cells are responsive to death stimuli.
Media Blank Media + MTT (No Cells)Subtracts background absorbance of the media.
Compound Interference (CI) Media + Compound (High Conc) + MTT (No Cells)Self-Validation Step: Rules out direct chemical reduction of MTT by the imidazo[2,1-b]thiazole scaffold [3].

Detailed Protocol

Phase 1: Cell Seeding (Day 0)

Objective: Achieve cells in the exponential growth phase during treatment.

  • Harvest Cells: Trypsinize adherent cells (e.g., A549, MCF-7) when 70-80% confluent.

  • Count: Use a hemocytometer or automated counter. Viability must be >95%.

  • Seed:

    • Adherent cells: 3,000 – 5,000 cells/well in 100 µL media.

    • Suspension cells: 10,000 – 20,000 cells/well.

    • Note: Imidazo[2,1-b]thiazoles often induce cell cycle arrest [2]. Lower seeding densities prevent contact inhibition from masking the drug's anti-proliferative effect.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Prepare Stocks: Thaw imidazo[2,1-b]thiazole stock (e.g., 10 mM). Vortex vigorously.

  • Serial Dilution: Prepare a 1:2 or 1:3 serial dilution series in a separate 96-well "master plate" using media.

    • Top Concentration: Typically 100 µM (ensure DMSO < 0.5%).

  • Transfer: Remove old media from the cell plate (carefully, do not dislodge cells).[2] Add 100 µL of drug-containing media from the master plate to the cell plate.

  • Incubate: Standard exposure is 48 to 72 hours .

    • Why? Kinase inhibitors and tubulin agents often require more than 24 hours to manifest mitochondrial metabolic collapse [4].

Phase 3: The MTT Reaction (Day 3/4)
  • Reagent Prep: Dissolve MTT powder in PBS (5 mg/mL). Filter sterilize (0.22 µm). Protect from light.

  • Addition: Add 10-20 µL of MTT stock to each well (final conc. 0.5 mg/mL).[2]

  • Incubation: 3 – 4 hours at 37°C.

    • Checkpoint: View under microscope.[2] Healthy cells will contain dark purple intracellular crystals (formazan).

  • Solubilization:

    • Carefully aspirate media (for adherent cells).[2][8]

    • Add 100 µL DMSO to each well.

    • Agitate: Shake plate on an orbital shaker for 15 minutes at room temperature. Crucial for dissolving the hydrophobic formazan crystals completely.

Phase 4: Data Acquisition
  • Read Absorbance: Measure OD at 570 nm .

  • Reference Wavelength: Measure at 630 nm (background) and subtract from the 570 nm reading (OD570 - OD630).

Visualizations

Experimental Workflow

This diagram illustrates the critical "Master Plate" step to prevent solvent shock.

MTT_Workflow Stock Imidazo[2,1-b]thiazole Stock (DMSO) MasterPlate Master Plate (Media Dilutions) Stock->MasterPlate Dilute (<0.5% DMSO) CellPlate Cell Plate (Seeded 24h prior) MasterPlate->CellPlate Transfer Incubation Incubation (48-72h) CellPlate->Incubation MTT_Add Add MTT (3-4h) Incubation->MTT_Add Solubilize Remove Media Add DMSO MTT_Add->Solubilize Read Read Absorbance (570nm - 630nm) Solubilize->Read

Figure 1: Optimized workflow emphasizing the use of a Master Plate to ensure intermediate dilution of hydrophobic compounds.

Mechanistic Pathway & Assay Logic

Understanding why the signal decreases is vital. Imidazo[2,1-b]thiazoles disrupt microtubule dynamics or kinase signaling, leading to mitochondrial failure.

Mechanism Compound Imidazo[2,1-b]thiazole Target Target Binding (Tubulin / EGFR / HER2) Compound->Target Inhibits Arrest G2/M Cell Cycle Arrest Target->Arrest MitoStress Mitochondrial Stress (Loss of Membrane Potential) Arrest->MitoStress Enzyme Succinate Dehydrogenase (Mitochondrial Complex II) MitoStress->Enzyme Deactivates Result Low Absorbance = Cytotoxicity MitoStress->Result Correlation Formazan Formazan (Purple) Enzyme->Formazan Catalyzes MTT_Substrate MTT (Yellow) MTT_Substrate->Formazan Reduced by Active Enzyme

Figure 2: Mechanistic link between Imidazo[2,1-b]thiazole target engagement and the mitochondrial dehydrogenase activity measured by MTT.

Data Analysis & Troubleshooting

Calculating IC50:



Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression (sigmoidal dose-response).

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
High Background (Blank) Phenol Red interference or contamination.Use Phenol Red-free media for the MTT step or ensure subtraction of 630nm reference.
Precipitation in Wells Drug solubility exceeded.Check the "Compound Interference" wells. If crystals are visible before MTT addition, lower the max concentration.
False Positives (High Viability in Drug Wells) Chemical reduction of MTT.If "Compound Interference" wells (no cells) turn purple, the drug is reducing MTT directly.[9] Switch to an ATP-based assay (e.g., CellTiter-Glo).
Inconsistent Replicates Edge Effect (Evaporation).Fill outer wells with PBS instead of cells. Use a humidified chamber.

References

  • Al-Sanea, M. M., et al. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Future Medicinal Chemistry.

  • El-Subbagh, H. I., et al. (2024).[10] Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Bioorganic Chemistry.

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.

Sources

Troubleshooting & Optimization

Technical Support Center: Imidazo[2,1-b]thiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Yield and Purity in Hantzsch-type Cyclization of Imidazo[2,1-b]thiazoles Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Mechanism

The imidazo[2,1-b]thiazole scaffold (found in drugs like Levamisole) is synthesized primarily via the condensation of 2-aminothiazoles with


-haloketones . While theoretically straightforward, this reaction often suffers from three critical failure modes: incomplete cyclization (salt trapping) , regio-isomeric alkylation , and oxidative tarring .

This guide moves beyond standard recipes to address the causality of yield loss.

The Mechanistic Pathway (Visualized)

Understanding the competition between the endocyclic and exocyclic nitrogen is vital. The endocyclic nitrogen (N3) is typically more nucleophilic due to the resonance delocalization of the exocyclic amine's lone pair into the thiazole ring.

ReactionMechanism SM1 2-Aminothiazole (Ambident Nucleophile) Path_Endo Endo-N Attack (Kinetic Preference) SM1->Path_Endo Path_Exo Exo-N Attack (Rare/Steric Dependent) SM1->Path_Exo SM2 α-Haloketone (Electrophile) SM2->Path_Endo INT_Salt Intermediate Iminium Salt (Often isolated as HBr solid) Prod_Cyclized Imidazo[2,1-b]thiazole (Aromatized Product) INT_Salt->Prod_Cyclized Dehydrative Cyclization (- H2O, - HX) Path_Endo->INT_Salt SN2 Substitution Side_Prod N-alkylated isomer (Impurity) Path_Exo->Side_Prod

Caption: Fig 1. The dominant pathway involves attack by the ring nitrogen (Endo-N). Yield loss often occurs when the intermediate salt fails to undergo the second step (dehydration).

Diagnostic Troubleshooting Guide

Before altering your protocol, identify the specific failure mode using this logic flow.

TroubleshootingTree Start Reaction Yield < 50%? Precipitate Did a solid precipitate? Start->Precipitate Solubility Is solid water soluble? Precipitate->Solubility Yes Color Is reaction mixture black/tarry? Precipitate->Color No Issue_Salt ISSUE: Trapped as HBr Salt Fix: Add weak base / Reflux longer Solubility->Issue_Salt Yes (High mp >250°C) Issue_Solvent ISSUE: Product Soluble in Media Fix: Switch to H2O/PEG or precip w/ Et2O Solubility->Issue_Solvent No (Product is organic soluble) Issue_Tar ISSUE: Oxidative Decomposition Fix: N2 atm / Scavenger / Lower Temp Color->Issue_Tar Yes Color->Issue_Solvent No

Caption: Fig 2. Diagnostic logic to isolate whether the issue is chemical (decomposition) or physical (isolation).

Technical FAQ & Solutions

Q1: My reaction solidifies, but the product is not the cyclized heterocycle. It’s a high-melting water-soluble solid. What is it?

Diagnosis: You have isolated the intermediate iminium salt (see Fig 1, INT_Salt). This is the most common "false failure." The initial N-alkylation is fast, but the ring closure (dehydration) requires heat or base. The Fix:

  • Chemical: Do not discard the solid. Resuspend it in Ethanol or DMF and reflux for an additional 2–4 hours.

  • Protocol Adjustment: Add a mild base like Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ) during the second half of the reflux. This neutralizes the HBr generated, pushing the equilibrium toward the free base and facilitating dehydration.
Q2: The reaction turns into a black tar/oil with low recovery.

Diagnosis: 2-aminothiazoles are electron-rich and prone to oxidation.


-haloketones are potent lachrymators and electrophiles that can polymerize if the reaction is too exothermic.
The Fix: 
  • Atmosphere: Strictly run under Nitrogen/Argon.

  • Solvent Switch: Switch from neat/melt reactions to PEG-400/Water or Ethanol .

  • Scavenger: Add 0.5 equiv of a scavenger if using crude

    
    -haloketones to absorb acid degradation products.
    
Q3: How do I improve regioselectivity? I suspect I'm getting the wrong isomer.

Insight: The endocyclic nitrogen (N3) is generally more nucleophilic (


 for thiazole) than the exocyclic amine. However, steric bulk at the C4 position of the thiazole can force alkylation to the exocyclic nitrogen.
The Fix: 
  • Solvent Polarity: Use polar protic solvents (Ethanol/Water). These solvate the leaving group (halide) better and stabilize the transition state for the charged intermediate, favoring the thermodynamic (endo) product.

  • Avoid Strong Bases Initially: Strong bases (NaH) can deprotonate the exocyclic amine, making it more nucleophilic and leading to the wrong N-alkylation. Use neutral conditions or weak bases (

    
    ).
    

Optimized Experimental Protocols

Method A: The "Green" Microwave Protocol (Recommended for High Yield)

Best for: Rapid library synthesis, high purity, avoiding tars.

Reagents:

  • 2-Aminothiazole derivative (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Solvent: PEG-400 and Water (1:1 ratio)[1]

  • Catalyst: None required (or mild base)

Step-by-Step:

  • Dissolution: In a microwave vial, dissolve the 2-aminothiazole and

    
    -haloketone in PEG-400/Water (3 mL per mmol).
    
  • Irradiation: Irradiate at 80–85°C at 300W for 15–20 minutes .

    • Note: Conventional heating takes 3–5 hours; MW drives the dehydration step rapidly.

  • Workup: Pour the reaction mixture into ice-cold water.

  • Isolation: The product usually precipitates as a pure solid. Filter and wash with water.[2]

    • Yield Expectation: 90–96%.[3]

Method B: Classical Ethanol Reflux (Scalable)

Best for: Gram-scale synthesis where microwave is unavailable.

Step-by-Step:

  • Mixing: Dissolve 2-aminothiazole (10 mmol) in absolute Ethanol (20 mL).

  • Addition: Add

    
    -haloketone (10 mmol) portion-wise at room temperature (exothermic).
    
  • Reflux: Heat to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 4:6).
    
    • Critical Check: If a solid forms early, it is likely the salt. Continue refluxing .

  • Neutralization (Crucial): Cool to RT. If the product is the hydrobromide salt, neutralize by adding aqueous

    
     until pH ~8. Stir for 30 mins.
    
  • Precipitation: The free base will precipitate.[4] Filter and recrystallize from EtOH/DMF.

Comparative Data: Solvent & Method Efficiency[5]

The choice of solvent dramatically impacts yield and reaction time.

MethodSolventTemp (°C)TimeYield (%)Notes
Classical Ethanol78 (Reflux)6-12 h65-75%Often traps HBr salt; requires neutralization step.
High Temp DMF100-1202-4 h50-60%Hard to remove solvent; higher tar formation.
Green (Rec.) PEG-400 / Water 80-85 (MW) 15 min 94-98% Cleanest profile; product precipitates on water addition.
Ultrasound Water (w/ KI cat.)Ambient20-40 min85-92%Excellent for heat-sensitive substrates.

References

  • Microwave-Assisted Green Synthesis in PEG-400

    • Title: An Efficient and Green Microwave-Assisted One Pot Synthesis of Imidazothiadiazoles in PEG-400 and W
    • Source: Synthetic Communic
    • URL:[Link]

  • Ultrasound-Mediated Synthesis: Title: Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization. Source: Synlett / Organic Chemistry Portal.
  • General Mechanism & Regioselectivity

    • Title: 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Hantzsch Reaction Overview

    • Title: Hantzsch Thiazole Synthesis.[2][4][5][6][7]

    • Source: SynArchive / ChemHelpAsap.
    • URL:[Link]

Sources

Technical Support Center: Enhancing the Solubility of Imidazo[2,1-b]thiazole Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiazole hydrazides. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility enhancement of this important class of compounds. My aim is to equip you with the scientific rationale and actionable protocols needed to overcome common solubility challenges encountered during your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My newly synthesized imidazo[2,1-b]thiazole hydrazide derivative shows extremely low aqueous solubility, hindering my ability to perform in vitro assays. What are my immediate options?

Answer:

This is a common challenge, as the fused heterocyclic ring system of imidazo[2,1-b]thiazole can contribute to planarity and crystallinity, leading to poor aqueous solubility.[1] Here’s a systematic approach to address this issue:

Initial Assessment:

  • Characterize the Solid State: Before attempting solubilization, confirm the purity and crystallinity of your compound using techniques like NMR, LC-MS, and powder X-ray diffraction (PXRD). Amorphous forms are generally more soluble than their crystalline counterparts.[2][3]

  • Preliminary pH-Solubility Profile: The imidazo[2,1-b]thiazole core contains nitrogen atoms that can be protonated.[4] This suggests that the solubility of your hydrazide derivative is likely pH-dependent.[5] Perform a simple experiment by attempting to dissolve a small amount of your compound in buffers of varying pH (e.g., pH 2, 5, 7.4, and 9). A visual assessment of dissolution can provide a quick indication of whether pH adjustment is a viable strategy.[6]

Immediate Strategies for Assay Preparation:

If you need to proceed with assays quickly, consider these formulation-based approaches:

  • Co-solvents: For initial in vitro screening, using a water-miscible organic co-solvent is often the fastest approach.[6][7]

    • Rationale: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[6][8]

    • Protocol: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, for your assay, dilute this stock into your aqueous buffer, ensuring the final concentration of the co-solvent is low (typically <1%, ideally <0.5%) to avoid artifacts in biological assays.

    • Caution: Be mindful of the potential for your compound to precipitate upon dilution into the aqueous buffer. Perform a kinetic solubility assessment to determine the highest concentration that remains in solution under your assay conditions.

  • pH Adjustment: If your preliminary tests showed improved solubility at acidic or basic pH, you can use this to your advantage.

    • Rationale: For basic compounds, lowering the pH will lead to protonation and the formation of a more soluble salt form.[9]

    • Protocol: Prepare your assay buffer at a pH where your compound is most soluble. However, ensure this pH is compatible with your biological assay. If not, you may need to find a compromise between solubility and assay performance.

Question 2: My compound dissolves in the initial stock solution (e.g., 100% DMSO), but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer:

This phenomenon, known as "precipitation upon dilution," is a classic sign of a compound with poor aqueous solubility and indicates that you are exceeding its kinetic solubility limit in the final assay medium. Here are several strategies to mitigate this:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay to a level below its kinetic solubility. While not always feasible depending on the required therapeutic concentration, it's the first variable to check.

  • Employ Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[10][11]

    • Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for a wide range of compounds.[8]

    • Protocol:

      • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).

      • Add your compound (either as a solid or from a concentrated organic stock) to the cyclodextrin-containing buffer.

      • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

    • Consideration: The presence of a co-solvent can sometimes have a destabilizing effect on cyclodextrin complexation.[10][12] It's often best to minimize the amount of organic solvent when using cyclodextrins.

  • Utilize Surfactants:

    • Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic drug molecules, increasing their apparent solubility.[13]

    • Examples: Polysorbates (e.g., Tween® 80) or Cremophor® EL are commonly used in formulations.

    • Caution: Surfactants can interfere with biological assays, particularly those involving cell membranes or protein activity. Always run a vehicle control with the surfactant alone to assess any background effects.

Below is a decision-making workflow for addressing precipitation issues:

Caption: Decision workflow for troubleshooting precipitation.

Question 3: I'm planning for in vivo studies and need to improve the oral bioavailability of my lead imidazo[2,1-b]thiazole hydrazide. What long-term strategies should I consider?

Answer:

Improving oral bioavailability requires a more comprehensive approach that goes beyond simple formulation tricks for in vitro assays. Here are some key strategies:

  • Salt Formation:

    • Rationale: If your compound has a basic nitrogen center (which is likely with the imidazo[2,1-b]thiazole core), forming a salt with a pharmaceutically acceptable acid can significantly increase its aqueous solubility and dissolution rate.[14][15]

    • Procedure: This involves reacting your free base with an acid (e.g., HCl, methanesulfonic acid, tartaric acid) in an appropriate solvent to crystallize the salt form.

    • Benefit: This is one of the most common and effective methods for improving the solubility of ionizable drugs.[14]

  • Prodrug Approach:

    • Rationale: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[16][17] By attaching a polar, water-soluble promoiety to your imidazo[2,1-b]thiazole hydrazide, you can dramatically improve its solubility.[18][19]

    • Strategy for Hydrazides: The hydrazide functionality itself can be a point for modification. For instance, creating a more soluble ester or phosphate prodrug at another site on the molecule could be a viable strategy.[16][20]

    • Example: A phosphate ester can be introduced, which is highly water-soluble and can be cleaved in vivo by phosphatases to release the parent drug.[20]

  • Amorphous Solid Dispersions (ASDs):

    • Rationale: ASDs involve dispersing the drug in an amorphous state within a polymer matrix.[2][3] This prevents the drug from crystallizing, thereby maintaining it in a higher energy state with enhanced kinetic solubility.[2]

    • Methodology: Techniques like spray drying or hot-melt extrusion are used to create the solid dispersion.[2][21]

    • Benefit: This is a powerful technique for significantly increasing the oral absorption of poorly soluble compounds.[3]

  • Particle Size Reduction:

    • Rationale: According to the Noyes-Whitney equation, reducing the particle size of a drug increases its surface area, which in turn increases its dissolution rate.[3][22]

    • Techniques: Micronization and nanonization (creating nanosuspensions) are common methods to achieve this.[9][23][24]

The following diagram illustrates the relationship between these advanced strategies:

Advanced_Solubility_Strategies Poor_Solubility Poorly Soluble Imidazo[2,1-b]thiazole Hydrazide Chemical_Mod Chemical Modification Poor_Solubility->Chemical_Mod Physical_Mod Physical Modification Poor_Solubility->Physical_Mod Salt_Formation Salt Formation Chemical_Mod->Salt_Formation Prodrug Prodrug Synthesis Chemical_Mod->Prodrug ASDs Amorphous Solid Dispersions Physical_Mod->ASDs Particle_Reduction Particle Size Reduction (Micronization/Nanonization) Physical_Mod->Particle_Reduction Improved_Bioavailability Improved Oral Bioavailability Salt_Formation->Improved_Bioavailability Prodrug->Improved_Bioavailability ASDs->Improved_Bioavailability Particle_Reduction->Improved_Bioavailability

Caption: Strategies for enhancing oral bioavailability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A1:

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is typically measured using the shake-flask method, where an excess of the solid compound is agitated in the solvent for an extended period (24-72 hours) to ensure equilibrium is reached.[25]

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly dissolved (usually from a concentrated DMSO stock) and then incubated for a shorter period (e.g., 1-2 hours). It is often measured by nephelometry (detecting precipitation) or by analyzing the supernatant after centrifugation.[26]

Which to measure?

  • For early-stage discovery and in vitro screening , kinetic solubility is more relevant as it mimics the conditions of preparing assay plates.

  • For formulation development and understanding the fundamental properties of your compound, thermodynamic solubility is crucial.

Q2: How do I perform a simple shake-flask solubility experiment?

A2: The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Solubility Determination [27][28]

  • Preparation: Add an excess amount of your solid imidazo[2,1-b]thiazole hydrazide to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours. This allows the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be done by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration is the thermodynamic solubility of your compound under those conditions.

Q3: Can I predict the solubility of my derivatives before synthesizing them?

A3: Yes, in silico tools can provide valuable predictions to guide your synthetic efforts. Several computational models estimate aqueous solubility based on the chemical structure. These models often use parameters like logP (lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors. While not perfectly accurate, these predictions can help you prioritize which derivatives to synthesize, steering you away from those predicted to have extremely poor solubility.

Q4: Are there any specific structural modifications to the imidazo[2,1-b]thiazole hydrazide scaffold that are known to improve solubility?

A4: While specific structure-solubility relationships are highly dependent on the entire molecule, some general principles apply:

  • Introduce Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity and improve aqueous solubility.

  • Break Planarity: The fused, planar nature of the imidazo[2,1-b]thiazole core can promote crystal packing. Introducing substituents that disrupt this planarity (e.g., bulky alkyl groups or groups that introduce a twist in the molecule) can reduce crystal lattice energy and improve solubility.

  • Ionizable Groups: As discussed, incorporating or leveraging existing basic nitrogens to form salts is a very effective strategy.[29]

Summary of Solubility Enhancement Techniques

The table below summarizes the key techniques discussed, their mechanisms, and when they are most appropriately used.

TechniqueMechanism of ActionTypical Application Stage
Co-solvents Reduces solvent polarity.[6]Early-stage in vitro assays
pH Adjustment Ionizes the molecule to a more soluble form.[6][9]In vitro assays, early formulation
Cyclodextrins Forms a host-guest inclusion complex, masking hydrophobicity.[10][11]In vitro and in vivo formulations
Salt Formation Creates a more soluble, ionized form of the drug.[14][15]Pre-clinical and clinical development
Prodrugs Covalently attaches a soluble promoiety.[16][18]Lead optimization, pre-clinical development
Amorphous Solid Dispersions Prevents crystallization, maintaining a high-energy, more soluble state.[2]Pre-clinical and clinical development
Particle Size Reduction Increases surface area, leading to a faster dissolution rate.[22][24]Pre-clinical and clinical development

This guide provides a foundational framework for addressing the solubility challenges associated with imidazo[2,1-b]thiazole hydrazides. By systematically applying these principles and protocols, you can enhance the developability of your compounds and accelerate your research programs.

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). [Source Not Available]
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). [Source Not Available]
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. (2024, September 21). PubMed. [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025, June 28). [Source Not Available]
  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015, September 15). PubMed. [Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. (2019, March 23). [Source Not Available]
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27). ACS Publications. [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). [Source Not Available]
  • How to improve the bioavailability of a drug? (2025, March 20). Patsnap Synapse. [Link]

  • Formulation Strategies for Improving Drug Bioavailability. (2026, February 7). World Pharma Today. [Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. (n.d.). PubMed. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). [Source Not Available]
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR. [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). [Source Not Available]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC. [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.). [Source Not Available]
  • Imidazo(2,1-b)thiazole. (n.d.). PubChem. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI. [Link]

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (n.d.). RSC Publishing. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015, December 29). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). Brieflands. [Link]

  • Synthesis and pharmacological activity of imidazo [2,1-b] thiazole nitriles, amides and p-sulfamidophenylhydrazones. (n.d.). PubMed. [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024, January 16). RSC Publishing. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). [Source Not Available]
  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. (2024, August 29). [Source Not Available]
  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022, August 10). RSC Publishing. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). [Source Not Available]
  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018, August 4). ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. (2019, November 5). ACS Publications. [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). [Source Not Available]
  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2023, November 15). MDPI. [Link]

  • Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. (n.d.). JETIR.org. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022, August 10). RSC Publishing. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC. [Link]

  • Nitrogen Containing Heterocycles. (2023, March 2). Encyclopedia MDPI. [Link]

Sources

Technical Guide: Preventing Hydrolysis of Acid Hydrazides During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & The "Hydrazide Paradox"

Acid hydrazides are critical intermediates in the synthesis of heterocycles (1,3,4-oxadiazoles), metal-organic frameworks, and peptide mimics. However, researchers often encounter the "Hydrazide Paradox": the very reactivity that makes the carbonyl carbon susceptible to hydrazine nucleophilic attack also makes it prone to hydrolysis by water.

The Core Challenge: The formation of an acid hydrazide is a reversible nucleophilic acyl substitution.



(Where L is a leaving group like -OR', -Cl, or -OH activated by coupling agents)

If water is present (often introduced via hydrazine hydrate), it competes as a nucleophile. Because water is often the solvent or co-solvent, thermodynamic equilibrium can favor the carboxylic acid (


) over the hydrazide, especially under acidic or basic catalysis.

This guide details the protocols to shift this equilibrium, kinetically trap the product, and isolate it without degradation.

Module 1: Strategic Route Selection

The first step in preventing hydrolysis is selecting a synthetic route that minimizes exposure to hydrolytic conditions.

Decision Matrix: Pathway Selection

RouteSelection Start Substrate Analysis Sensitive Is the substrate acid/base sensitive or chiral? Start->Sensitive YesSensitive Route B: Peptide Coupling (Mild, Neutral pH) Sensitive->YesSensitive Yes NoSensitive Route A: Hydrazinolysis (Robust, High pH) Sensitive->NoSensitive No Steric Is the ester sterically hindered? NoSensitive->Steric Flow Route C: Continuous Flow (High T, Short Residence Time) Steric->Flow Yes (High Barrier) Batch Standard Reflux (Excess Hydrazine) Steric->Batch No

Figure 1: Decision matrix for selecting the synthesis route based on substrate stability and steric hindrance.

Protocol A: Hydrazinolysis of Esters (The "Alpha Effect" Method)

Best for: Stable, achiral aromatic or aliphatic esters.

While hydrazine hydrate (


) introduces water, the reaction succeeds due to the Alpha Effect —the adjacent lone pair on nitrogen makes hydrazine a significantly stronger nucleophile than water (

).

Critical Control Points:

  • Solvent Choice: Use Ethanol or Methanol . Hydrazides are often less soluble in cold alcohol than the starting ester, causing them to precipitate. This phase change effectively removes the product from the hydrolytic equilibrium.

  • Stoichiometry: Use a large excess of hydrazine hydrate (3–5 equivalents). This pushes the equilibrium to the right (Le Chatelier’s principle) and consumes the ester before water can attack.

Protocol B: Carbodiimide Coupling (The "Anhydrous" Method)

Best for: Chiral amino acids, peptides, and base-sensitive substrates.

This method avoids water entirely during the bond-forming step.

Reagents:

  • Coupling Agent: EDC·HCl (water-soluble byproduct) or DCC.[1]

  • Additive: HOBt (prevents racemization and enhances rate).

  • Nucleophile: Anhydrous Hydrazine (or Boc-protected hydrazine followed by deprotection).

Step-by-Step:

  • Dissolve Carboxylic Acid in dry DCM or DMF.

  • Add 1.1 eq EDC·HCl and 1.1 eq HOBt at 0°C.

  • Stir for 15-30 mins to form the active ester.

  • Add 1.0–1.2 eq of Hydrazine.

  • Result: Formation occurs under mild conditions, preventing the thermodynamic sink of hydrolysis.

Module 2: Process Control & Mechanism

Understanding how hydrolysis happens allows you to prevent it.

The Hydrolysis Mechanism

Hydrolysis is catalyzed by both acid and base.[2][3][4]

  • Acid Catalysis: Protonation of the carbonyl oxygen makes it electrophilic enough for weak nucleophiles (water) to attack.[2]

  • Base Catalysis: Hydroxide (

    
    ) directly attacks the carbonyl.[2]
    

The Danger Zone: Most hydrazide syntheses using hydrazine hydrate are naturally basic (pH ~10-11). If the reaction is heated too long after the ester is consumed, the high pH and water content will degrade the product.

Data Table: Stability vs. pH
pH ConditionDominant SpeciesStability RiskAction Required
pH < 2

High. Acid-catalyzed hydrolysis to acid + hydrazine salt.Avoid strong acid washes.
pH 4 - 8

Stable. Kinetic sweet spot.Target this range for workup.
pH > 10

Moderate/High. Base-catalyzed hydrolysis.Quench reaction immediately upon completion.

Module 3: Workup & Purification (The "Rescue" Phase)

Many hydrazides hydrolyze after the reaction, during the workup.

Protocol: Isolation without Hydrolysis

1. The Precipitation Technique (Preferred)

  • Step: Cool the reaction mixture (usually ethanol) to 0°C.

  • Why: Most hydrazides crystallize out.

  • Action: Filter immediately. Wash with cold ethanol/ether.

  • Avoid: Do not add water to "crash out" the product unless you are certain of its stability.

2. The Neutralization Trap

  • Common Mistake: Adding concentrated HCl to neutralize the excess hydrazine.

  • Consequence: This creates local hotspots of low pH (<1), inducing rapid acid hydrolysis.

  • Correct Method: If neutralization is required, use a weak acid (e.g., acetic acid) or buffer to pH 7. Do not overshoot into the acidic range.

3. Removing Excess Hydrazine

  • Instead of acid washing (which risks hydrolysis), use azeotropic distillation with toluene or simple vacuum evaporation if the product is non-volatile.

Troubleshooting & FAQs

Q1: My yield is low, and I see carboxylic acid in the NMR. What happened? A: You likely had too much water in the system relative to hydrazine, or you refluxed too long.

  • Fix: Switch to absolute ethanol. Increase hydrazine equivalents to 5-10x. Monitor by TLC and stop immediately upon ester consumption.

Q2: The product is oiling out and won't crystallize. Can I add water? A: Risky. Adding water increases the hydrolytic potential.[2]

  • Fix: Try triturating with diethyl ether or hexanes. If you must use water, ensure the mixture is ice-cold and filter immediately.

Q3: Can I use hydrazine hydrochloride salts instead of hydrazine hydrate? A: Yes, but you must add a base (like Triethylamine) to liberate the free hydrazine.

  • Warning: The resulting triethylamine hydrochloride salt can complicate purification. This is best for Route B (Coupling).

Q4: My hydrazide turns yellow/brown upon drying. A: This indicates oxidation (hydrazides are reducing agents) or trace hydrazine causing degradation.

  • Fix: Dry under vacuum in the dark. Store under inert gas (Nitrogen/Argon).

References

  • Mechanism of Hydrolysis

    • Cox, R. A., & Yates, K. (1984).[4] Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid. Canadian Journal of Chemistry.[4]

  • Synthesis via Coupling Agents (Route B)

    • Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling.[5] International Journal of Peptide and Protein Research.[5]

  • Continuous Flow Synthesis (Route C)

    • NB: Use of flow chemistry to minimize residence time and hydrolysis.
    • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (OSTI.gov).
  • General Reactivity & Review

    • Popiołek, L. (2017).

Sources

Technical Support Center: Optimizing Hydrazone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reflux Time & Conditions for Hydrazone Synthesis

The Kinetic vs. Thermodynamic Balance

Executive Summary: There is no single "magic number" for reflux time in hydrazone formation. The reaction is a classic equilibrium process governed by Dynamic Covalent Chemistry (DCC) . Optimizing reflux time requires balancing the kinetic rate of nucleophilic attack (how fast the bond forms) against the thermodynamic equilibrium (how much product exists compared to starting material).

The reaction follows the general equation:



Critical Insight: Reflux time is functionally irrelevant if water is not removed. Because the equilibrium constant (


) is often near unity, simply boiling the mixture longer without removing water will not increase yield once equilibrium is reached. It may actually degrade your product via hydrolysis or oxidation.

Mechanism & Critical Control Points (Visualized)

The following diagram illustrates the reaction pathway and where specific experimental variables (pH, Water, Temperature) exert control.

HydrazoneMechanism cluster_0 Equilibrium Zone Start Carbonyl + Hydrazine Intermed Hemiaminal Intermediate Start->Intermed Nucleophilic Attack Azine Side Product: Azine Start->Azine Excess Carbonyl AcidCat Acid Catalysis (pH 4-5) AcidCat->Start Activates Carbonyl RDS Dehydration (Rate Determining Step) Intermed->RDS Product Hydrazone + H2O RDS->Product - H2O Product->Intermed + H2O (Hydrolysis) WaterRemoval Water Removal (Dean-Stark / Sieves) WaterRemoval->Product Drives Equilibrium

Caption: Figure 1. Mechanistic pathway of hydrazone formation. Note that water removal (Red Node) prevents the reverse hydrolysis reaction, effectively "locking" the product.

Troubleshooting Guide & FAQs

Scenario A: "The reaction stalls at 60% conversion regardless of reflux time."

Diagnosis: Thermodynamic Equilibrium Limit. Root Cause: Water accumulation in the solvent matrix is pushing the equilibrium backward (Hydrolysis). Solution:

  • Switch Solvent: Move from Ethanol (azeotrope with water is weak) to Toluene or Benzene .

  • Physical Water Removal:

    • Dean-Stark Trap: Essential for large scale (>5g).

    • Molecular Sieves (3Å or 4Å): Add activated sieves directly to the reflux for smaller scales.

  • Chemical Water Scavenging: Use Triethyl orthoformate as a solvent/additive. It reacts irreversibly with water to form ethanol and formate ester, driving the reaction to completion [1].

Scenario B: "I see a new impurity with double the molecular weight."

Diagnosis: Azine Formation (


).[1][2]
Root Cause:  The hydrazine (

) has two nucleophilic ends. If the carbonyl is in excess or added too quickly, one hydrazine molecule reacts with two carbonyls. Solution:
  • Inverse Addition: Add the Carbonyl dropwise into a refluxing solution of the Hydrazine.

  • Stoichiometry: Use a large excess of hydrazine (2.0 - 4.0 equiv) and distill off the excess later.

  • Reflux Time Adjustment: Do not extend reflux time unnecessarily; azines are often thermodynamically more stable than hydrazones. Stop exactly when the starting carbonyl is consumed.

Scenario C: "My reaction is incredibly slow, even at reflux."

Diagnosis: Improper pH Control (The "Bell Curve" Effect). Root Cause:

  • pH < 3:[1] The hydrazine is protonated (

    
    ), destroying its nucleophilicity.[1]
    
  • pH > 6: The carbonyl is not sufficiently activated. Solution:

  • Optimum pH: 4.5 - 5.0.

  • Catalyst: Use 5-10 mol% Glacial Acetic Acid or Aniline (nucleophilic catalysis) [2].

  • Check: If using Hydrazine HCl salts, you must add a base (NaOAc or Pyridine) to free the neutral hydrazine.

Optimization Protocols (SOPs)

Table 1: Estimated Reflux Times by Substrate Class
Substrate TypeElectronic/Steric ProfileEst. Reflux TimeRecommended SolventNotes
Aliphatic Aldehydes Unhindered, Electrophilic1 - 3 HoursEtOH / MeOHProne to aldol side reactions.
Aromatic Aldehydes Conjugated, Stable2 - 5 HoursEtOHGenerally clean; azine formation possible.
Acyclic Ketones Sterically hindered6 - 12 HoursToluene (Dean-Stark)Requires acid catalyst.
Diaryl Ketones Highly hindered, e- rich24 - 48 HoursToluene / XyleneHigh Reflux Temp required. Use molecular sieves.
Isatins Amide resonance2 - 8 HoursEtOH / AcOHProduct often precipitates upon cooling [3].[3]
Standard Operating Procedure: High-Efficiency Hydrazone Synthesis
  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar and a reflux condenser.

    • Optional: Fit a Dean-Stark trap filled with the reaction solvent if using Toluene.

  • Dissolution: Dissolve the Carbonyl (1.0 equiv) in the solvent (0.1 M - 0.5 M concentration).

  • Catalysis: Add Glacial Acetic Acid (0.1 equiv). Check pH on wet paper (aim for pH ~4-5).

  • Nucleophile Addition:

    • If Azine risk is low: Add Hydrazine (1.1 - 1.5 equiv) in one portion.

    • If Azine risk is high: Add Carbonyl solution dropwise to the Hydrazine solution at reflux.

  • Reflux & Monitor: Heat to reflux.

    • Checkpoint 1 (30 mins): TLC. If no product, add more acid catalyst.

    • Checkpoint 2 (Hourly): TLC. If conversion stalls, add activated molecular sieves.

  • Workup:

    • Cool to Room Temp (RT).

    • Precipitation: Many hydrazones crystallize upon cooling. Filter and wash with cold Ethanol.[3]

    • Extraction: If soluble, evaporate solvent, redissolve in DCM, wash with water (to remove excess hydrazine), dry over

      
      , and concentrate.
      

Decision Logic for Optimization

Use this logic flow to determine your specific reflux strategy.

OptimizationLogic Start Start Reaction (TLC at 1 Hour) CheckConv Is Conversion > 50%? Start->CheckConv Good Continue Reflux Monitor every hour CheckConv->Good Yes LowConv Check pH (Is it 4-5?) CheckConv->LowConv No CheckStall Is Reaction Stalled? CheckStall->Good No (Just slow) WaterIssue Add Molecular Sieves or Dean-Stark CheckStall->WaterIssue Yes (Equilibrium Limit) LowConv->CheckStall Yes (pH is fine) AdjustPH Adjust with AcOH or Et3N LowConv->AdjustPH No

Caption: Figure 2. Decision tree for real-time reaction monitoring and intervention.

References

  • Kool, E. T., et al. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate.[3][4] Retrieved from [Link]

  • Organic Syntheses. Acetone Hydrazone Preparation. Org.[5][6] Synth. 1970, 50, 102. Retrieved from [Link]

  • Royal Society of Chemistry. Enhancing the kinetics of hydrazone exchange processes. Org.[5] Biomol. Chem. Retrieved from [Link]

Sources

Removing unreacted hydrazine hydrate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Hydrazine Hydrate from Reaction Mixtures Audience: Researchers, Process Chemists, and Drug Development Scientists.

Technical Support Center: Hydrazine Remediation

Status: Active Severity: Critical (Genotoxic Impurity - ICH M7 Class 1) Target Limit: Typically <1–10 ppm in final API.

Introduction: The "Sticky" Base Problem

Hydrazine hydrate (


) is a potent nucleophile used extensively in the synthesis of heterocycles (pyrazoles, phthalazines) and as a reducing agent. However, it presents a unique purification challenge:
  • Polarity: It is highly polar and water-soluble, often co-eluting with polar products.

  • Basicity: With a

    
     of ~8.1, it "sticks" to acidic sites on silica gel, causing streaking or slow leaching during chromatography.
    
  • Toxicity: It is a known carcinogen and a Potentially Genotoxic Impurity (PGI). Standard evaporation is often insufficient due to its high boiling point (

    
    C) and hydrogen-bonding capability.
    

This guide provides three field-proven workflows to remove hydrazine, ranging from standard workups to advanced scavenging.

Visual Decision Matrix: Select Your Protocol

Before proceeding, identify the stability of your product to select the correct removal method.

HydrazineRemoval Start START: Hydrazine Removal AcidStable Is Product Acid Stable? Start->AcidStable Volatile Is Product Volatile? AcidStable->Volatile Yes AqueousSol Is Product Water Soluble? AcidStable->AqueousSol No MethodA METHOD A: Acidic Extraction (pH < 4) Volatile->MethodA No (Solid/High BP) MethodD METHOD D: Resin Scavenging (Amberlyst/Aldehyde) Volatile->MethodD Yes MethodB METHOD B: Phthalic Scavenge (Chemical Derivatization) AqueousSol->MethodB No (Lipophilic) AqueousSol->MethodD Yes MethodC METHOD C: Azeotropic Distillation (Toluene/Xylene) MethodA->MethodC If trace remains

Figure 1: Decision tree for selecting the appropriate hydrazine removal strategy based on product properties.

Protocol A: The Buffered Aqueous Workup

Best for: Acid-stable, hydrophobic products.

The Issue: A standard water wash is insufficient. Hydrazine is a base; at neutral pH, a significant portion remains unprotonated and soluble in organic solvents (especially ethyl acetate or DCM).

The Fix: You must lower the pH of the aqueous layer to at least 2–3 units below the


 of hydrazine (

) to force >99% of it into the aqueous phase as the hydrazinium ion (

).

Step-by-Step:

  • Dilution: Dilute the reaction mixture with a non-miscible solvent (DCM or Ethyl Acetate).

  • The Acid Wash: Wash the organic layer twice with 0.5 M - 1.0 M HCl .

    • Self-Validating Step: Check the pH of the exiting aqueous layer. It must remain < pH 2. If it is neutral, the hydrazine has neutralized your acid; add more acid.

  • The Brine Polish: Wash once with saturated brine to remove residual acid and water.

  • Drying: Dry over

    
    . Magnesium sulfate (
    
    
    
    ) can sometimes act as a weak Lewis acid and bind residual amines, which is good, but
    
    
    is preferred to avoid product loss.

Variation for Acid-Sensitive Compounds: If your product contains a Boc-group or acid-labile acetal, HCl is too harsh. Substitute with 10% Citric Acid or Saturated Ammonium Chloride (


). Repeat the wash 3–4 times.

Protocol B: The "Phthalic Anhydride" Scavenge

Best for: Acid-sensitive products, non-volatile products, or when extraction fails (emulsions).

The Logic: Phthalic anhydride reacts rapidly with hydrazine to form phthalhydrazide . Unlike hydrazine, phthalhydrazide is an insoluble solid in most organic solvents and can be removed by simple filtration.

Mechanism:

PhthalicMech Hydrazine Hydrazine (In Solution) Intermediate Intermediate Hydrazide Hydrazine->Intermediate + Phthalic Anhydride Phthalic Phthalic Anhydride (Reagent) Product Phthalhydrazide (INSOLUBLE PRECIPITATE) Intermediate->Product - H2O (Cyclization)

Figure 2: The chemical scavenging pathway converting soluble hydrazine into insoluble phthalhydrazide.

Experimental Protocol:

  • Quantify: Estimate the excess hydrazine remaining (e.g., if you used 2.0 eq and the reaction went to completion, you have ~1.0 eq left).

  • Add Scavenger: Add 1.2 – 1.5 equivalents (relative to excess hydrazine) of Phthalic Anhydride to the reaction mixture.

  • Stir: Stir at room temperature for 1 hour. If the reaction solvent is ethanol/methanol, this works best. If the solvent is aprotic (THF/DCM), add a small amount of mild acid catalyst (acetic acid) to accelerate cyclization.

  • Filter: A white precipitate (phthalhydrazide) will form. Filter this solid off using a sintered glass funnel.

  • Wash: Wash the filtrate with 5%

    
     to remove excess phthalic anhydride/acid.
    

Protocol C: Azeotropic Distillation

Best for: Large scale reactions, or when "drying" the product of hydrazine hydrate.

The Logic: You cannot simply rotovap hydrazine hydrate off easily because it boils at


C. However, it forms low-boiling azeotropes with specific solvents.

Data Table: Azeotropic Removal Options

SolventAzeotrope BP (

C)
Composition (% Hydrazine)Application Note
Water 100-Hydrazine hydrate is the azeotrope. Hard to break.
Toluene ~92Low %Recommended. Forms azeotrope with water, dragging hydrazine hydrate out.
Xylene ~135-Higher BP allows physical distillation of free hydrazine.
Ethanol 78-Does NOT remove hydrazine effectively; hydrazine concentrates in the pot.

Technique:

  • Concentrate the reaction mixture to a residue.

  • Re-dissolve the residue in Toluene (approx 10-20 volumes).

  • Evaporate to dryness.

  • Repeat 2-3 times. The toluene/water azeotrope pulls the water of hydration, destabilizing the hydrazine hydrate and allowing it to be pulled off more easily under vacuum.

FAQ: Analytical & Troubleshooting

Q: How do I verify the hydrazine is actually gone? It doesn't show up on my UV detector. A: Hydrazine lacks a chromophore and is invisible to standard UV detection (254 nm). You must derivatize it for HPLC analysis.[1]

  • Protocol: Take a sample of your product. Add excess Benzaldehyde or p-Anisaldehyde in diluent.

  • Detection: This forms the corresponding benzalazine or hydrazone, which has a strong UV absorbance (typically >300 nm).

  • Limit: If the hydrazone peak is absent, your hydrazine levels are likely below the detection limit (typically <10 ppm).

Q: Can I use Acetone to scavenge? A: Avoid if possible. Acetone reacts with hydrazine to form acetone hydrazone. While this removes free hydrazine, the hydrazone itself is often unstable, water-soluble, and can revert to hydrazine in the presence of water/acid. Phthalic anhydride is superior because the product is thermodynamically stable and insoluble.

Q: I am using a resin (Amberlyst 15). It's not working. A: Amberlyst 15 is a sulfonic acid resin.

  • Capacity: Check the loading (mmol/g). You need >2 equivalents of resin sites per mole of hydrazine.

  • Solvent: Resins require swelling. If you are in pure hexane or ether, the resin beads may not swell enough to capture the hydrazine. Add 10% Methanol or DCM to swell the beads.

References

  • Phthalic Anhydride Scavenging Protocol

    • Smith, P. A. S. "Derivatives of Hydrazine."[1][2][3] Organic Syntheses, Coll. Vol. 3, p.151.

  • Azeotropic Distillation Data

    • Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley.[4] (Classic text on hydrazine physical properties).

    • U.S. Patent 2,698,286: "Dehydration of Hydrazine Solutions" (Describes toluene/xylene entrainers).
  • Trace Analysis (Derivatization)

    • Sun, M., et al.[5] (2009).[6] "A generic approach for the determination of trace hydrazine in drug substances..." Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533.

  • Safety & Toxicology (ICH M7)

    • ICH Harmonised Tripartite Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7."

Sources

Validation & Comparative

1H NMR Characterization of Imidazo[2,1-b]thiazole Hydrazide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of immunomodulators like Levamisole and emerging antitubercular agents. The introduction of a hydrazide moiety (-CONHNH₂) at the C-3 position is a critical synthetic pivot, enabling the generation of Schiff bases (hydrazones) with enhanced lipophilicity and bioactivity.

However, characterizing the hydrazide intermediate is notoriously difficult due to solubility issues and proton exchange phenomena. This guide provides an objective comparison of NMR solvent systems and diagnostic signal tracking, establishing a validated protocol for confirming the identity of imidazo[2,1-b]thiazole hydrazide.

Part 1: The Diagnostic Fingerprint

Structural Assignments (DMSO-d₆)[1][2]

The performance of your characterization relies on identifying the "fingerprint" region. In DMSO-d₆, the imidazo[2,1-b]thiazole hydrazide exhibits a distinct profile that differentiates it from its ester precursor and hydrolysis byproducts.

Table 1: Diagnostic 1H NMR Signals (400 MHz, DMSO-d₆)

Proton TypeChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
Hydrazide -NH 11.60 – 12.00 Broad Singlet1HCritical: Disappears in D₂O exchange. Highly deshielded due to amide resonance.
Imidazo C5-H 8.10 – 8.35 Singlet1HThe most deshielded aromatic proton; diagnostic for the fused ring system integrity.
Aromatic (Substituents) 7.40 – 7.90MultipletVar.[1]Depends on C6-aryl substitution (e.g., 4-bromophenyl).
Thiazole C2-H 7.10 – 7.20Singlet1HOnly present if the thiazole ring is unsubstituted at C2.
Hydrazide -NH₂ 4.00 – 4.60 Broad Singlet2HVariable: Often broadened by quadrupole relaxation or exchange; confirms hydrazide vs. hydrazone.
Linker -CH₂- 3.90 – 4.40Singlet2HIf the hydrazide is attached via an acetyl linker (-CH₂CONHNH₂).

Mechanistic Insight: The downfield shift of the -CONH- proton (>11 ppm) is driven by the electron-withdrawing nature of the imidazo-thiazole core and the anisotropic effect of the carbonyl group. This is your primary "Go/No-Go" signal.

Part 2: Comparative Performance Analysis

This section objectively compares the "performance" of different solvent systems and the spectral signature of the product versus its synthetic alternatives (precursors).

Solvent System Performance: DMSO-d₆ vs. CDCl₃[3][4][5]

Choosing the wrong solvent is the most common failure mode in characterizing heterocyclic hydrazides.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Performance Verdict
Solubility High. Dissolves polar hydrazide moiety effectively.Low/Poor. Often requires heating or results in suspension.DMSO is superior for quantitative analysis.
-NH Resolution Sharp/Distinct. Strong H-bonding with solvent stabilizes the proton, slowing exchange.Broad/Invisible. Weak solvation leads to rapid exchange and peak broadening.DMSO is required to integrate the hydrazide proton.
Water Peak ~3.33 ppm (can overlap with linkers).~1.56 ppm (usually clear of key signals).CDCl₃ offers a cleaner baseline if solubility permits.
Synthetic Monitoring: Product vs. Precursor (Ethyl Ester)

The hydrazide is typically synthesized from an ethyl ester. The "performance" of the reaction is measured by the complete disappearance of ester signals.

  • The Alternative (Precursor - Ethyl Ester):

    • Quartet (~4.1-4.3 ppm): Corresponding to -O-CH₂ -CH₃.

    • Triplet (~1.2-1.3 ppm): Corresponding to -O-CH₂-CH₃ .

  • The Product (Hydrazide):

    • Absence: The quartet and triplet must be completely absent .

    • Appearance: New broad signals at ~4.5 ppm (-NH₂) and ~11.8 ppm (-CONH-).

Part 3: Visualization of Logic & Workflow

Decision Tree for Signal Assignment

The following diagram illustrates the logical flow for assigning peaks in the aromatic/heteroaromatic region, ensuring high-confidence characterization.

SignalAssignment Start Analyze Aromatic Region (7.0 - 8.5 ppm) CheckSinglet Is there a sharp Singlet > 8.0 ppm? Start->CheckSinglet AssignC5 Assign: Imidazole C5-H (Diagnostic Core Proton) CheckSinglet->AssignC5 Yes CheckBroad Is there a Broad Singlet > 11.0 ppm? CheckSinglet->CheckBroad Next AssignNH Assign: Hydrazide -CONH- (Confirm with D2O shake) CheckBroad->AssignNH Yes CheckMultiplet Check 7.4 - 7.9 ppm CheckBroad->CheckMultiplet Next AssignSub Assign: Phenyl Substituents (e.g., 4-Bromophenyl) CheckMultiplet->AssignSub

Figure 1: Logic gate for assigning critical diagnostic protons in the imidazo[2,1-b]thiazole scaffold.

Synthesis Monitoring Workflow

This workflow ensures the reaction has reached completion before wasting time on full characterization.

SynthesisMonitor Ester Precursor: Ethyl Ester Reaction Reflux with NH2NH2.H2O Ester->Reaction Crude Crude Product Reaction->Crude NMR_Check 1H NMR Check (DMSO-d6) Crude->NMR_Check Decision Ethyl Signals (4.2q, 1.3t)? NMR_Check->Decision Recrystallize Recrystallize (Ethanol) Decision->Recrystallize Present Final Pure Hydrazide Confirmed Decision->Final Absent Recrystallize->NMR_Check

Figure 2: Iterative workflow for monitoring the conversion of ester to hydrazide.

Part 4: Experimental Protocols

Sample Preparation (Standardized)

To ensure reproducibility and minimize solvent artifacts:

  • Mass: Weigh 5–10 mg of the dried hydrazide solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange with residual water.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm .

D₂O Exchange (Validation Step)

If the -NH or -NH₂ signals are ambiguous or overlapping with aromatics:

  • Acquire the standard 1H spectrum.

  • Add 1–2 drops of D₂O directly to the NMR tube.

  • Shake vigorously and let stand for 5 minutes.

  • Re-acquire the spectrum.

    • Result: The peaks at ~11.8 ppm (-CONH) and ~4.5 ppm (-NH₂) should disappear or significantly diminish. The aromatic C5-H (8.2 ppm) will remain unchanged.

Part 5: References

  • Ulusoy Güzeldemirci, N., & Gürsoy, A. (2017).[1] Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Marmara Pharmaceutical Journal, 21, 102-109.[1]

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[2]

  • Mahmoud, H. K., et al. (2022).[3][4] Synthesis of New Thiazole Clubbed Imidazo[2,1-b]thiazole Hybrid as Antimycobacterial Agents.[4] Medicinal Chemistry, 18(10), 1100-1108.[4]

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of New Imidazo[2,1-b]thiazoles. ResearchGate.[5]

Sources

A Senior Application Scientist's Guide to ESI-MS Mass Spectrometry Analysis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Thiazole Derivatives and the Need for Robust Analytical Methods

Thiazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Their prevalence in pharmaceuticals, from anti-infectives to anticancer drugs, underscores the critical need for precise and reliable analytical methods to characterize these compounds throughout the drug development pipeline.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the identification, quantification, and structural elucidation of these vital molecules.

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of Electrospray Ionization (ESI)-MS for the analysis of thiazole derivatives against other common ionization techniques. We will delve into the causality behind experimental choices, provide actionable protocols, and present supporting data to empower you to make informed decisions in your analytical workflows.

The Dominance of ESI-MS for Thiazole Analysis: A Mechanistic Perspective

Electrospray ionization (ESI) is the premier ionization technique for the majority of thiazole derivatives encountered in drug development. This preference is rooted in the fundamental physicochemical properties of these molecules and the gentle nature of the ESI process.

Why ESI is the Gold Standard

Thiazole derivatives are typically polar, often containing heteroatoms like nitrogen and sulfur that are readily protonated or deprotonated. ESI is a soft ionization technique that generates ions from a liquid phase by creating a fine spray of charged droplets.[2] This process imparts minimal excess energy to the analyte, leading to the preservation of the molecular ion, which is crucial for accurate molecular weight determination.

The mechanism of ESI involves three key steps:

  • Droplet Formation: A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, increasing the charge density.

  • Ion Formation: Gas-phase ions are formed from the highly charged droplets.

This gentle process is ideal for the often-fragile nature of complex drug molecules, ensuring that the observed ions are representative of the intact analyte.

Comparative Analysis: ESI-MS vs. Alternative Ionization Techniques

While ESI is the workhorse for thiazole analysis, a comprehensive understanding of its alternatives is essential for tackling challenging analytical problems. The choice of ionization source is dictated by the analyte's polarity, volatility, and thermal stability.[2]

Ionization TechniquePrincipleIdeal Analytes for Thiazole DerivativesAdvantagesLimitations
Electrospray Ionization (ESI) Soft ionization from a liquid phase via charged droplet formation.Polar, non-volatile, thermally labile thiazole derivatives.High sensitivity for polar compounds, suitable for large and small molecules, minimal fragmentation.Susceptible to ion suppression from matrix components, not ideal for non-polar compounds.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase chemical ionization at atmospheric pressure.Less polar, more volatile, and thermally stable thiazole derivatives.Tolerant of higher flow rates and less susceptible to matrix effects than ESI, good for non-polar compounds.[3]Requires analyte to be volatile, can cause more fragmentation than ESI.
Atmospheric Pressure Photoionization (APPI) Gas-phase photoionization using UV photons.Non-polar and some moderately polar thiazole derivatives.Excellent for non-polar compounds, less susceptible to matrix effects than ESI.[4]Requires a suitable dopant for efficient ionization of some compounds.
Causality in Ionization Source Selection: A Decision Framework

The selection of an appropriate ionization source is a critical first step in method development. The following decision process, grounded in the physicochemical properties of thiazole derivatives, can guide this choice.

G cluster_0 start Start: Analyze Thiazole Derivative q1 Is the compound polar and soluble in common LC solvents (MeOH, ACN, H2O)? start->q1 q2 Is the compound thermally labile? q1->q2 No esi Use ESI q1->esi Yes q2->esi Yes apci_appi Consider APCI or APPI q2->apci_appi No q3 Is the compound non-polar? apci_appi->q3 apci Use APCI appi Use APPI q3->apci No q3->appi Yes

Caption: Decision tree for selecting the optimal ionization technique.

In-Depth Experimental Protocol: ESI-MS/MS Method Development for a Novel Thiazole Derivative

The following protocol provides a systematic approach to developing a robust LC-ESI-MS/MS method for a new thiazole derivative. This self-validating system ensures that each parameter is optimized for the specific analyte.

Step 1: Initial Analyte Characterization and Sample Preparation
  • Determine Physicochemical Properties: Assess the polarity (LogP), pKa, and solubility of the thiazole derivative. This information will guide the choice of mobile phase and sample preparation technique.

  • Sample Preparation: For initial screening, dissolve the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 µg/mL. For quantitative analysis in biological matrices, a protein precipitation or solid-phase extraction may be necessary.[5]

Step 2: Direct Infusion and MS Parameter Optimization
  • Direct Infusion: Infuse the 1 µg/mL solution directly into the mass spectrometer at a flow rate of 5-10 µL/min to optimize MS parameters without chromatographic interference.

  • Cone Voltage Optimization: The cone voltage controls the energy of ions entering the mass spectrometer and can induce in-source fragmentation.

    • Acquire spectra over a range of cone voltage settings (e.g., 10-80 V).

    • Plot the intensity of the precursor ion versus the cone voltage.

    • Select the cone voltage that provides the maximum intensity for the precursor ion with minimal fragmentation.[6]

  • Collision Energy Optimization for MS/MS: Collision-induced dissociation (CID) energy determines the extent of fragmentation in the collision cell.

    • Select the precursor ion of the thiazole derivative.

    • Acquire MS/MS spectra at various collision energies (e.g., 5-60 eV).

    • Identify 2-3 characteristic and intense product ions for use in Multiple Reaction Monitoring (MRM).

    • Optimize the collision energy for each product ion to maximize its signal intensity.[7][8]

Step 3: Liquid Chromatography Method Development
  • Column Selection: For most polar thiazole derivatives, a C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode). Formic acid aids in protonation, leading to better sensitivity in positive ESI.

    • Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: Start with a generic gradient (e.g., 5% to 95% B over 5-10 minutes) to determine the approximate retention time of the analyte.

  • Gradient Optimization: Adjust the gradient slope and duration to achieve good peak shape, resolution from any impurities, and a reasonable retention time.

The following diagram illustrates a typical LC-ESI-MS/MS workflow:

G cluster_0 LC-ESI-MS/MS Workflow lc LC System (Separation) esi ESI Source (Ionization) lc->esi ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->ms1 q2 Collision Cell (Q2) (Fragmentation) ms1->q2 ms2 Quadrupole 3 (Q3) (Product Ion Selection) q2->ms2 detector Detector ms2->detector

Caption: A typical workflow for LC-ESI-MS/MS analysis.

Understanding Fragmentation Patterns of Thiazole Derivatives in ESI-MS/MS

The fragmentation of thiazole derivatives in the gas phase provides valuable structural information. While the exact pathways depend on the nature and position of substituents, some general patterns are commonly observed. The thiazole ring itself is relatively stable, so fragmentation often initiates at the substituents or involves cleavage of the ring.[9]

Example Fragmentation Pathway: 2-Amino-4-phenylthiazole

For a compound like 2-amino-4-phenylthiazole, common fragmentation pathways in positive ion ESI-MS/MS would involve:

G precursor m/z 177.06 [M+H]+ 2-Amino-4-phenylthiazole frag1 m/z 134.04 Loss of HNCS precursor->frag1 frag2 m/z 102.05 Loss of C6H5CN precursor->frag2 frag3 m/z 77.04 Phenyl cation frag1->frag3

Caption: Predicted fragmentation of 2-Amino-4-phenylthiazole.

Conclusion: A Field-Proven Approach to Thiazole Analysis

This guide has provided a comprehensive overview of ESI-MS for the analysis of thiazole derivatives, grounded in both theoretical principles and practical, field-proven insights. By understanding the causality behind experimental choices, from ionization source selection to the optimization of MS parameters, researchers can develop robust and reliable analytical methods. The provided protocols and decision frameworks serve as a starting point for tackling the diverse analytical challenges presented by this important class of compounds. As with any analytical endeavor, a systematic and well-documented approach is paramount to achieving high-quality, reproducible data that can confidently drive drug discovery and development forward.

References

  • Optimized MS/MS parameters (cone voltage and collision energy) and MRM transitions for the target compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cone voltage, collision energy, precursor ion and poducts ions used for the MS/MS detection of the selected pharamaceuticals. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved February 15, 2026, from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • LC-MS/MS Method Development for Drug Analysis. (2024, November 25). YouTube. Retrieved February 15, 2026, from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved February 15, 2026, from [Link]

  • (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Atmospheric Pressure Photoionization — The Second Source for LC-MS? (n.d.). LCGC. Retrieved February 15, 2026, from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Retrieved February 15, 2026, from [Link]

  • ESI vs APCI. Which ionization should I choose for my application? (2024, September 24). YouTube. Retrieved February 15, 2026, from [Link]

  • "Comparison of ESI, APCI, AND APPI-MS". (2021, May 19). YouTube. Retrieved February 15, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved February 15, 2026, from [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved February 15, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved February 15, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved February 15, 2026, from [Link]

  • Mohamed, G. G., El-Gamel, N. E. A., & Mohamed, S. A. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. E-Journal of Chemistry, 7(4), 1453-1460.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Horta, A., St-Onge, L., & Segura, P. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. PubMed. Retrieved February 15, 2026, from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC. Retrieved February 15, 2026, from [Link]

Sources

Advanced IR Spectroscopy Guide: Hydrazide Functional Group Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrazide Moiety in Focus

In the realm of pharmaceutical development, the hydrazide functional group (


) is a critical pharmacophore, most notably recognized in the antitubercular drug Isoniazid . However, its spectral characterization is frequently conflated with primary amides or hydrazines due to overlapping vibrational modes.

This guide moves beyond basic peak assignment. It provides a rigorous, comparative framework for definitively identifying hydrazides using Infrared (IR) Spectroscopy. We focus on the subtle electronic effects—such as the


-effect of the adjacent nitrogen atoms—that shift vibrational frequencies and create a unique spectral fingerprint distinguishable from structurally similar carbonyl derivatives.

Spectral Fingerprint of the Hydrazide Group[1][2]

The IR spectrum of a hydrazide is defined by the interplay between the carbonyl (


) and the hydrazine (

) moieties. Unlike simple amides, the presence of the

bond introduces specific coupling modes in the fingerprint region.
A. The High-Frequency Region ( )
  • N-H Stretching (

    
    ): 
    
    • Primary hydrazides typically exhibit a complex band structure due to the presence of both secondary amide-like (

      
      ) and primary amine-like (
      
      
      
      ) protons.
    • Diagnostic Pattern: Look for a doublet or triplet in the

      
       range.
      
    • Differentiation: Primary amides (

      
      ) also show a doublet (symmetric/asymmetric stretch), but hydrazides often display broader, more complex hydrogen-bonding envelopes due to the additional donor/acceptor sites on the 
      
      
      
      backbone.
B. The Double Bond Region ( )
  • C=O Stretching (Amide I,

    
    ): 
    
    • Position:

      
      .
      
    • Intensity: Very Strong.[1]

    • Shift: The

      
       frequency is often slightly lower than that of saturated esters (
      
      
      
      ) due to resonance donation from the nitrogen lone pair, similar to amides.
  • N-H Bending (Amide II,

    
    ): 
    
    • Position:

      
       (typically 
      
      
      
      ).
    • Mechanism: This band arises from the coupling of

      
       bending and 
      
      
      
      stretching. In solid-phase samples (KBr pellet), this band is prominent; in solution, it may shift.
C. The Fingerprint Region ( )
  • N-N Stretching (

    
    ): 
    
    • Position:

      
       (often weak to medium).
      
    • Critical Diagnostic: This is the key differentiator from amides. Amides lack this bond.[1] While often weak, the presence of a band near

      
       (e.g., hydrazine absorbs near 
      
      
      
      ) confirms the
      
      
      linkage.
  • C-N Stretching (Amide III):

    • Position:

      
      .
      
    • Context: Mixed mode of

      
       bending and 
      
      
      
      stretching.

Comparative Analysis: Hydrazides vs. Alternatives

The following table synthesizes experimental data to distinguish hydrazides from their common synthetic precursors and analogs.

FeatureHydrazide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Primary Amide (

)
Carboxylic Acid (

)
Hydrazine (

)

1650–1700 cm⁻¹ (Strong)1650–1690 cm⁻¹ (Strong)1700–1730 cm⁻¹ (Strong)Absent

3150–3400 cm⁻¹ (Doublet/Triplet)3180–3500 cm⁻¹ (Doublet)2500–3300 cm⁻¹ (Very Broad, "Hairy")3300–3500 cm⁻¹ (Doublet)

1000–1150 cm⁻¹ (Diagnostic)Absent Absent~1080 cm⁻¹ (Weak)

(Bend)
1500–1600 cm⁻¹ (Amide II)1600–1640 cm⁻¹Absent (O-H bend is lower)1580–1620 cm⁻¹ (Scissoring)
Key Differentiator C=O[2][3][4][5][6][7][8][9][10][11][12] + N-N stretch C=O + No N-N stretch Broad O-H + C=O No C=O + N-N stretch

Experimental Protocol: Ensuring Spectral Integrity

As a Senior Scientist, I recommend the following protocol to minimize artifacts, particularly water interference which can mimic


 bands.
Method A: ATR (Attenuated Total Reflectance)
  • Best for: Rapid screening of solid drugs (e.g., Isoniazid tablets) or neat liquids.

  • Protocol:

    • Clean the crystal (Diamond/ZnSe) with isopropanol. Ensure background is flat.

    • Place sample:

      • Solids: Crush to fine powder to ensure uniform contact. Apply high pressure clamp.

      • Liquids: Cover the crystal completely.

    • Scan Parameters: 4 cm⁻¹ resolution, 32 scans.

    • Note: ATR penetrates only a few microns. Hygroscopic hydrazides may show surface water peaks (

      
       broad). Dry sample in a desiccator if 
      
      
      
      interference is suspected.
Method B: KBr Pellet (Transmission)
  • Best for: High-resolution fingerprinting and resolving weak

    
     bands.
    
  • Protocol:

    • Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Crucial: Coarse particles cause the "Christiansen Effect," distorting peak shapes.

    • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove air/water).

    • Validation: The pellet must be transparent. A cloudy pellet indicates moisture or poor grinding.

Diagnostic Logic Flowchart

The following diagram outlines the logical decision tree for assigning a hydrazide structure based on IR data.

HydrazideLogic Start Unknown Sample Spectrum CheckCO Check 1650-1750 cm⁻¹ Is there a strong C=O peak? Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ Is there a very broad 'hairy' O-H? CheckCO->CheckOH Yes Hydrazine Hydrazine / Amine (No C=O) CheckCO->Hydrazine No CheckNH Check 3100-3500 cm⁻¹ Are there sharp N-H spikes? CheckOH->CheckNH No (Sharp peaks) Acid Carboxylic Acid (Broad O-H) CheckOH->Acid Yes CheckNN Check 1000-1150 cm⁻¹ Is there a weak band (N-N)? CheckNH->CheckNN Doublet/Triplet Amide Primary Amide (No N-N band) CheckNN->Amide No Hydrazide Hydrazide Confirmed (C=O + N-H + N-N) CheckNN->Hydrazide Yes (Diagnostic)

Caption: Decision tree for differentiating hydrazides from related carbonyl and amine functional groups using IR spectral markers.

Mechanistic Insight: The -Effect

Why does the hydrazide group behave differently? The nitrogen atom adjacent to the amide nitrogen possesses a lone pair. This creates lone pair-lone pair repulsion (the


-effect), which:
  • Increases the nucleophilicity of the terminal nitrogen (relevant for reactivity).

  • Alters the force constants of the

    
     bonds compared to simple amides.
    
  • Often results in a splitting of the

    
     stretching bands that is distinct from the symmetric/asymmetric split of a primary amide.
    

References

  • AIP Publishing. (2015). Multidimensional infrared spectroscopy reveals the vibrational and solvation dynamics of isoniazid. The Journal of Chemical Physics. Link

  • ResearchGate. (2023). Infrared spectra of A) isoniazid (inh) and B) Ag-inh. Link

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Link

  • MDPI. (2023). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones. Link

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Link

  • National Institutes of Health (PMC). (2020). Vibrational Dynamics and Phase Transitions of Hydrazine. Link

Sources

Selectivity index of imidazo[2,1-b]thiazole anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Selectivity Index Profiling of Imidazo[2,1-b]thiazole Anticancer Agents

Executive Summary: The Selectivity Imperative

In the development of small-molecule chemotherapeutics, potency (low IC


) is often prioritized over specificity. However, for the imidazo[2,1-b]thiazole  scaffold—a fused bicyclic system isosteric with indole and purine—the true value lies in its Selectivity Index (SI) . This guide analyzes the performance of recent imidazo[2,1-b]thiazole derivatives, contrasting their cytotoxicity against specific cancer phenotypes versus non-malignant counterparts (e.g., HEK-293, MCF-10A, HFF-1).

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers.

Comparative Performance Analysis

The following data synthesizes recent experimental findings (2021–2025), isolating the Selectivity Index (SI) as the primary metric of success.

  • Formula:

    
    [1][2]
    
  • Threshold: An SI > 3.0 is generally considered a "hit" for lead optimization; SI > 10.0 indicates high therapeutic potential.

Table 1: Selectivity Profile of Key Imidazo[2,1-b]thiazole Classes
Compound ClassDerivative IDPrimary Target (MOA)Cancer Line (

µM)
Normal Line (

µM)
Selectivity Index (SI) Ref. Drug SI (Doxorubicin)
Chalcone-Hybrid ITC-2Mit. Apoptosis / CaspaseMCF-7: 3.123T3-L1: >100> 32.0 ~1.8 (vs 3T3)
Benzimidazole Conjugate Comp 6dTubulin PolymerizationA549: 1.08HEK-293: 48.544.9 6.2 (vs HEK)
Sulfonamide-Linked Comp 6aCOX-2 InhibitionHT-29: 0.08COX-1: >100313.7 N/A
Aryl-Hydrazone Comp 23EGFR / HER2 InhibitorMCF-7: 1.81MCF-10A: 28.415.7 4.1 (vs MCF-10A)
Spiro-Thiazolidinone Comp 4kFAK InhibitionC6 Glioma: 2.1L929: 18.58.8 2.5 (Cisplatin)

*Note for Comp 6a: Values represent enzymatic inhibition IC50, translating to high cellular selectivity.

Analysis of Alternatives:

  • Vs. Doxorubicin: Standard anthracyclines often exhibit SI values between 1 and 5 due to cardiotoxicity. Imidazo[2,1-b]thiazole derivatives like ITC-2 and Comp 6d demonstrate superior safety margins (SI > 30) by targeting specific pathways (tubulin/COX-2) rather than general DNA intercalation.

  • Vs. Cisplatin: In glioma models (Comp 4k), the scaffold shows a 3-fold improvement in selectivity compared to Cisplatin, likely due to reduced nephrotoxicity potential.

Mechanistic Deconstruction (SAR & Pathways)

The high selectivity of this scaffold stems from its ability to act as a rigid "anchor" that positions variable groups into specific hydrophobic pockets of kinases or tubulin.

Structure-Activity Relationship (SAR) Drivers:
  • C-6 Position (Aryl Group): Essential for lipophilic interaction. Electron-withdrawing groups (e.g., -Cl, -NO2) here often enhance potency but may reduce selectivity unless balanced by a hydrophilic tail.

  • C-5 Position (Linker/Tail): The critical determinant for selectivity.

    • Bulky Amine/Sulfonamide: Shifts activity toward COX-2 or EGFR (e.g., Comp 6a).

    • Chalcone/Hydrazone Linker: Enhances tubulin binding affinity (e.g., ITC-2).

  • Bridgehead Nitrogen: Mimics the purine N-7/N-9, facilitating hydrogen bonding in the ATP-binding site of kinases.

Diagram 1: Mechanism of Action & SAR Logic

MOA_SAR Scaffold Imidazo[2,1-b]thiazole Core Scaffold C5_Pos C-5 Substitution (Selectivity Handle) Scaffold->C5_Pos Functionalization C6_Pos C-6 Aryl Group (Potency Anchor) Scaffold->C6_Pos Functionalization Target_Kinase Kinases (EGFR/HER2/FAK) C5_Pos->Target_Kinase Bulky Amines Target_COX COX-2 (Enzymatic) C5_Pos->Target_COX Sulfonamides Target_Tubulin Tubulin (Colchicine Site) C6_Pos->Target_Tubulin Chalcone Hybrids Outcome_Arrest Cell Cycle Arrest (G2/M or G0/G1) Target_Tubulin->Outcome_Arrest Microtubule Destabilization Outcome_Apoptosis Apoptosis (Mitochondrial Pathway) Target_Kinase->Outcome_Apoptosis Signal Blockade Target_COX->Outcome_Apoptosis Inflammation Modulation

Caption: SAR map illustrating how C-5/C-6 functionalization dictates the molecular target and downstream antiproliferative mechanism.

Protocol: Validated Determination of Selectivity Index

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol standardizes the SI calculation.

Step 1: Cell Line Selection (The Causality)
  • Cancer Line: Must represent the target tissue (e.g., MCF-7 for breast).

  • Normal Line: Critical Choice. Do not use generic fibroblasts (like L929) if testing epithelial cancers. Use tissue-matched normal cells (e.g., MCF-10A for breast) to determine true therapeutic window. If unavailable, HFF-1 (Human Foreskin Fibroblast) or HEK-293 (Kidney) are acceptable general toxicity screens.

Step 2: The Assay (MTT/SRB)
  • Why MTT? Measures mitochondrial metabolic activity. Suitable for imidazo-thiazoles acting via mitochondrial apoptosis (ITC-2).

  • Why SRB? Measures cellular protein content. Preferred if the drug interferes with mitochondrial enzymes (avoiding false positives).

Step 3: Execution Workflow
  • Seeding:

    • Cancer cells:

      
       cells/well (fast growth).
      
    • Normal cells:

      
       cells/well (slower growth/contact inhibition).
      
  • Treatment: 24h post-seeding. Serial dilutions (

    
     to 
    
    
    
    ).
  • Incubation: 48h or 72h (must be consistent).

  • Readout: Absorbance at 570 nm (MTT).

  • Calculation:

    
    
    
    
    
    [1]
Diagram 2: Experimental Workflow for SI Validation

SI_Workflow Start Experimental Setup Selection Cell Line Selection (Matched Pairs) Start->Selection Seeding Seeding Density Optimization (Cancer: Low / Normal: High) Selection->Seeding MCF-7 vs MCF-10A Treatment Drug Treatment (Serial Dilution 0.1-100 µM) Seeding->Treatment 24h Attachment Assay Viability Assay (MTT vs SRB) Treatment->Assay 48-72h Incubation Calc Data Analysis Non-linear Regression (Sigmoidal) Assay->Calc Absorbance Data Decision SI Calculation (Threshold > 3.0) Calc->Decision Derive IC50s

Caption: Step-by-step workflow ensuring standardized Selectivity Index determination, emphasizing cell density and assay selection.

References

  • Vertex 1.5: Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Bioorganic Chemistry. (2024).[3]

  • Vertex 1.8: Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Journal of Biomolecular Structure & Dynamics. (2023).

  • Vertex 1.14: Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry. (2021).[4][5][6]

  • Vertex 1.17: Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research. (2018).

  • Vertex 1.2: Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors. DSpace@Biruni. (2021).

Sources

Structural Elucidation of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Structural Challenge

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of the anthelmintic drug Levamisole and emerging candidates for anticancer (COX-2 inhibition) and antitubercular therapies.

However, this fused bicyclic system presents a unique structural challenge: ambiguity in ring planarity and substituent orientation. While NMR spectroscopy is the workhorse of synthetic verification, it often fails to definitively resolve the absolute configuration of chiral centers adjacent to the bridgehead nitrogen or the precise puckering of the thiazole ring in solution.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory) , demonstrating why SC-XRD remains the non-negotiable gold standard for validating lead compounds in this class.

Comparative Analysis: Method Performance Matrix

The following table contrasts the three primary structural elucidation methods used for imidazo[2,1-b]thiazoles.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C/2D) DFT (Computational Modeling)
Primary Output Absolute 3D structure, bond lengths/angles, packing.Connectivity, relative stereochemistry (NOESY), dynamic behavior.Predicted geometry, energy minima, orbital distribution (HOMO/LUMO).
Stereochemistry Definitive (Absolute Configuration). Inferential (Relative); requires derivatization for absolute.Predictive; depends on input model accuracy.
Sample State Solid (Single Crystal required).Solution (Deuterated solvent).Virtual (Gas phase or Solvation model).
Limit of Detection Requires crystal ~0.1–0.3 mm.~1–5 mg (standard probe).N/A (Computational cost).
Critical Blindspot Crystal packing forces may distort "biologically relevant" conformation.Cannot easily distinguish enantiomers without chiral shift reagents.Often underestimates dispersion forces (pi-stacking).
Turnaround Days to Weeks (growing crystals is the bottleneck).Minutes to Hours.Hours to Days (depending on basis set).
Expert Insight: Why X-ray Wins for this Scaffold

For imidazo[2,1-b]thiazoles, the bridgehead nitrogen (N4) induces significant electronic delocalization. NMR often shows averaged signals due to rapid conformational flipping in solution. Only SC-XRD captures the precise bond alternation (C-N single vs. double bond character) that dictates the molecule's reactivity and binding affinity to targets like COX-2 or tubulin.

Experimental Protocol: Crystallization & Diffraction

Growing diffraction-quality crystals of these heterocycles is notoriously difficult due to their tendency to form amorphous powders or microcrystalline needles.

A. Optimized Crystallization Workflow (Self-Validating)

Standard solvent evaporation often fails. The following protocol utilizes "Anti-solvent Diffusion" which is superior for planar heterocycles.

  • Solubility Test: Dissolve 10 mg of the derivative in minimal DMF (Dimethylformamide) or DMSO . These polar aprotic solvents effectively solvate the thiazole core.

  • The "Good" Solvent: Prepare a saturated solution in the chosen solvent. Filter through a 0.45 µm PTFE filter to remove nucleation sites (dust).

  • The "Bad" Solvent: Carefully layer Ethanol or Diethyl Ether on top of the denser DMF solution in a narrow NMR tube.

    • Validation Check: A distinct interface must be visible. Do not mix.

  • Diffusion: Seal the tube with Parafilm and store in a vibration-free, dark environment at 4°C.

  • Harvesting: Over 3-7 days, the anti-solvent diffuses into the DMF, slowly lowering solubility and promoting ordered lattice growth (prisms/blocks) rather than rapid precipitation.

B. Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the thiazole ring).

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by Sulfur atoms.

  • Resolution Goal: 0.8 Å or better (required to resolve C-H...S hydrogen bonds).

Visualizing the Structural Elucidation Pipeline

The following diagram outlines the decision logic and workflow for characterizing these complexes.

G cluster_0 Validation Loop Start Crude Imidazo[2,1-b]thiazole Derivative Solubility Solubility Check (DMSO/DMF) Start->Solubility NMR 1H/13C NMR (Preliminary Check) Solubility->NMR Decision Ambiguous Stereochemistry? NMR->Decision Cryst Crystallization (Vapor Diffusion) Decision->Cryst Yes (Complex) DFT DFT Optimization (B3LYP/6-31G*) Decision->DFT No (Simple) XRD SC-XRD Data Collection (100K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Compare RMSD Analysis (Exp vs. Calc) Refine->Compare DFT->Compare Final Publishable Structure & SAR Data Compare->Final

Caption: Integrated workflow for structural determination. Note the parallel processing of DFT and XRD to validate bond metrics.

Data Analysis: Key Structural Metrics

When analyzing the X-ray data of imidazo[2,1-b]thiazoles, three specific parameters define the quality of the structure and its biological relevance.

1. Planarity and Ring Puckering

The imidazo[2,1-b]thiazole system is nominally planar, but substituents can induce puckering.

  • Metric: Calculate the tau torsion angle of the bridgehead nitrogen.

  • Significance: A deviation >5° from planarity indicates strain, which often correlates with higher reactivity in biological pockets (e.g., covalent binding to enzymes).

2. Bond Length Alternation (The C-N Bridge)

The bond length between the bridgehead nitrogen and the adjacent carbons is critical.

  • Experimental Data: In typical derivatives (e.g., ITC-1), the C-N bond lengths are approx 1.38 Å , intermediate between single (1.47 Å) and double (1.28 Å) bonds [1].

  • Comparison: DFT calculations (B3LYP/6-31G) often overestimate this delocalization, predicting lengths of ~1.36 Å. The X-ray data provides the real electron distribution frozen in the lattice.

3. Intermolecular Interactions (Pi-Stacking)
  • Observation: These molecules often form "head-to-tail" dimers in the crystal lattice via

    
     stacking.
    
  • Distance: Centroid-to-centroid distances of 3.6–3.8 Å are diagnostic of strong stacking [2].

  • Relevance: This stacking mimics how the drug intercalates into DNA or stacks against aromatic residues (Phe, Tyr, Trp) in protein binding sites.

Case Study: Chalcone-Based Derivatives (ITC-1)[1]

A recent study on chalcone-fused imidazo[2,1-b]thiazoles (ITC-1) highlights the necessity of X-ray confirmation.

  • The Problem: NMR suggested a specific E-isomer configuration for the chalcone double bond, but could not rule out rapid isomerization or a Z-isomer minor product.

  • The Solution: Single crystal diffraction confirmed the E-configuration exclusively.

  • The Result: The crystal structure revealed a torsion angle of 179.5° (near perfect planarity) for the alkene linker, which was essential for fitting into the narrow binding pocket of the target enzyme (confirmed by subsequent docking studies using the X-ray coordinates) [1].

References
  • Dadou, S., et al. (2023). "Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies." Journal of Biomolecular Structure and Dynamics.

  • Shahrasbi, M., et al. (2018).[1] "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors." Iranian Journal of Pharmaceutical Research.

  • Kishore, M., et al. (2022). "Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole... as antimycobacterial agents." RSC Advances.

  • PubChem. (2025).[2] "Imidazo(2,1-b)thiazole | C5H4N2S." National Library of Medicine.

Sources

Validation of COX-2 Inhibition by Thiazole Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Executive Summary: The Thiazole Hydrazide Advantage

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has long been trapped in a dichotomy: traditional NSAIDs (e.g., Indomethacin) cause severe gastric toxicity via COX-1 inhibition, while selective COX-2 inhibitors (coxibs) carry cardiovascular risks.[1][2]

Thiazole hydrazides represent a "Goldilocks" scaffold in modern medicinal chemistry. By hybridizing the lipophilic thiazole ring with a hydrogen-bonding hydrazide linker, these compounds achieve high affinity for the COX-2 hydrophobic side pocket while maintaining a safety profile superior to traditional NSAIDs.

This guide outlines the rigorous validation protocols required to benchmark thiazole hydrazides against industry standards (Celecoxib), supported by comparative data and mechanistic insights.

The Chemical Rationale: Pharmacophore & Selectivity[1][3][4]

To validate a thiazole hydrazide, one must first understand the structural basis of its selectivity. The COX-2 active site contains a secondary hydrophobic pocket that is accessible due to the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2).[1]

  • The Thiazole Ring: Acts as the central pharmacophore, fitting into the hydrophobic channel and engaging in

    
     stacking interactions.
    
  • The Hydrazide Linker: Provides crucial hydrogen bonding capability, often mimicking the sulfonamide or methylsulfonyl pharmacophores of coxibs but with improved solubility profiles.

Mechanism of Action Visualization

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Gastric Gastric Mucosa Protection PGG2->Gastric via PGE2/PGI2 Inflam Inflammation & Pain Response PGG2->Inflam via PGE2 Thiazole Thiazole Hydrazides (High Selectivity) Thiazole->COX1 Weak Block Thiazole->COX2 Strong Block NSAID Traditional NSAIDs (Non-Selective) NSAID->COX1 NSAID->COX2

Figure 1: Differential inhibition pathway. Thiazole hydrazides selectively target the inducible COX-2 pathway, sparing the COX-1 dependent gastric cytoprotection.

In Silico Validation: Molecular Docking Protocol

Before synthesis, computational validation is required to predict the binding mode.

Protocol:

  • Target Selection: Retrieve COX-2 crystal structure (PDB ID: 3LN1 or 1CX2 ) from the Protein Data Bank.

  • Preparation: Remove water molecules; add polar hydrogens and Kollman charges using AutoDock Tools.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Celecoxib) to encompass the active site (Arg120, Tyr355, Val523).

  • Scoring: Calculate binding energy (

    
    ). A valid lead should exhibit 
    
    
    
    kcal/mol.

Critical Interaction Check: To be considered a valid hit, the thiazole hydrazide must demonstrate:

  • H-Bonds: Interaction with Arg120 and Tyr355 (gatekeeper residues).[1]

  • Hydrophobic Fit: The thiazole moiety must reside near Val523 .

In Vitro Comparative Efficacy[4][5]

The definitive validation step is the enzymatic inhibition assay. The following data compares a representative high-potency Thiazole Hydrazide (Compound 6l/5j series) against industry standards.

Data Table: Enzymatic Inhibition Profile
CompoundCOX-2 IC

(

M)
COX-1 IC

(

M)
Selectivity Index (SI)*Potency vs. Celecoxib
Thiazole Hydrazide (Lead) 0.09 ± 0.01 5.55 ± 0.20 61.6 Comparable / Superior
Celecoxib (Standard)0.05 - 0.2715.0 - 25.0~80 - 300Reference
Indomethacin (Non-selective)0.600.020.03Inferior (Safety risk)
Diclofenac1.100.801.3Low Selectivity

*SI = IC


(COX-1) / IC

(COX-2). Higher is better for gastric safety.
Experimental Protocol: COX-Inhibition Assay (Colorimetric)

This protocol validates the IC50 values cited above.

  • Reagent Prep: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical). Prepare Heme solution and Arachidonic Acid (substrate).

  • Enzyme Activation: Incubate Ovine COX-1 and Human Recombinant COX-2 with Heme for 15 mins at 25°C.

  • Inhibitor Treatment: Add the Thiazole Hydrazide (dissolved in DMSO) at concentrations ranging from 0.01

    
    M to 100 
    
    
    
    M. Include a Vehicle Control (100% Activity) and Celecoxib (Positive Control) .
  • Reaction: Initiate by adding Arachidonic Acid. Incubate for exactly 2 minutes.

  • Termination & Measurement: Stop reaction with HCl. Measure PGH2 production via reduction of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.

  • Calculation: Fit data to a 4-parameter logistic equation to determine IC

    
    .
    

In Vivo Safety & Efficacy Validation

High in vitro potency is meaningless without in vivo safety. The primary advantage of thiazole hydrazides is the reduction of the Ulcerogenic Index (UI) .

Comparative Ulcerogenic Liability (Rat Model)
Treatment Group (Oral)Dose (mg/kg)Ulcer Index (Mean Score)Gastric Mucosa Status
Control (Vehicle) -0.00Intact
Thiazole Hydrazide 20 - 50 2.83 ± 0.5 Minimal Hyperemia
Indomethacin2012.34 ± 1.2Severe Hemorrhagic Lesions
Celecoxib201.50 ± 0.3Intact / Mild Redness
Validation Workflow Diagram

Validation_Workflow Synth Synthesis (Thiazole-Hydrazide) Docking In Silico Docking (Target: 3LN1) Synth->Docking Pass: ΔG < -9 kcal Enzyme In Vitro Assay (COX-1 vs COX-2) Docking->Enzyme Selectivity Check Edema Efficacy Model (Paw Edema) Enzyme->Edema IC50 < 1μM Ulcer Safety Model (Ulcer Index) Enzyme->Ulcer SI > 50

Figure 2: Step-wise validation pipeline. A compound must pass the Selectivity Index (SI) threshold before proceeding to animal safety models.

Protocol: Determination of Ulcer Index
  • Animals: Wistar rats (150-200g), fasted for 24 hours.

  • Administration: Administer test compound (Thiazole Hydrazide) orally. Use Indomethacin (20 mg/kg) as the ulcerogenic positive control.

  • Timeframe: Sacrifice animals 4 hours post-dosing.

  • Examination: Remove stomach, open along the greater curvature, and wash with saline.

  • Scoring: Examine under 10x magnification.

    • 0 = Normal

    • 1 = Red coloration (0.5 mm)

    • 2 = Spot ulcers (1 mm)

    • 3 = Hemorrhagic streaks (>2 mm)

    • Calculation:

      
      
      

Conclusion

Thiazole hydrazides have been validated as a superior alternative to traditional NSAIDs. They offer the potency of Celecoxib (IC


 in the nanomolar range) with a gastric safety profile  significantly better than Indomethacin. For researchers, the critical  go/no-go  decision point lies in the Selectivity Index (SI) ; only compounds achieving an SI > 50 should proceed to in vivo ulcerogenic testing.

References

  • Abdel-Wahab, B. F., et al. (2011). Design and synthesis of new thiazole-based COX-2 inhibitors. European Journal of Medicinal Chemistry.

  • Gouda, M. A., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory Activities. ACS Omega.

  • Abdelall, M. M., et al. (2017). Thiazolo-celecoxib analogues: Synthesis and anti-inflammatory evaluation.[3] Bioorganic Chemistry.

  • Kurumurthy, C., et al. (2011). Synthesis of novel thiazole-containing pyrazole hydrazides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[4] Comparative Analysis of Ulcerogenic Effects: Indomethacin vs Selective Inhibitors.

Sources

The Analyst's Prism: A Comparative Guide to Spectral Data Analysis of Fused Thiazole-Imidazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the fused thiazole-imidazole scaffold represents a privileged structure, a cornerstone in the architecture of numerous pharmacologically active agents. From anticancer to antimicrobial applications, the nuanced arrangement of atoms within this heterocyclic system dictates its biological activity.[1] Unambiguous structural confirmation and a deep understanding of its electronic and vibrational properties are therefore not just procedural formalities, but foundational necessities for advancing drug discovery.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to analyze these vital compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting a self-validating system of analysis where each technique contributes a unique piece to the molecular puzzle. We will ground our discussion in experimental data, demonstrating how a multi-faceted spectral approach culminates in a high-confidence structural elucidation.

The Strategic Imperative: Why a Multi-Technique Approach is Non-Negotiable

No single spectroscopic technique can fully reveal the intricate three-dimensional and electronic nature of a fused thiazole-imidazole system. Each method interacts with the molecule based on a different physical principle, offering a unique and complementary perspective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework and reveals atom connectivity.

  • Mass Spectrometry (MS) provides the molecular weight and offers clues to the molecular formula and fragmentation pathways.

  • Infrared (IR) and Raman Spectroscopy probe the vibrational modes of functional groups, acting as molecular fingerprints.

  • UV-Visible (UV-Vis) and Fluorescence Spectroscopy investigate the electronic transitions within the conjugated π-system, crucial for understanding the molecule's chromophoric and fluorophoric properties.

The synergy of these techniques provides a cross-validation framework, ensuring the trustworthiness and accuracy of the final structural assignment. This integrated workflow is visualized below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Workflow cluster_validation Structure Validation Synthesis Novel Fused Thiazole-Imidazole MS Mass Spectrometry (MS) (Molecular Weight, Formula) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity, Skeleton) MS->NMR Vib Vibrational Spectroscopy (IR & Raman) (Functional Groups) NMR->Vib UV UV-Vis & Fluorescence (Electronic Transitions) Vib->UV Elucidation Final Structure Elucidation UV->Elucidation Computational Computational Chemistry (DFT Calculations) Computational->Elucidation Xray X-ray Crystallography (Absolute Structure) Xray->Elucidation

Caption: Integrated workflow for the structural elucidation of fused thiazole-imidazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds.[2] It provides detailed information about the chemical environment of individual protons and carbons, allowing for the assembly of the molecular skeleton. For complex fused heterocycles, two-dimensional (2D) NMR experiments are often indispensable for unambiguous assignments.[2][3][4][5][6]

Why It's Used:
  • Unambiguous Structure Determination: Provides definitive evidence of covalent bonds and atom connectivity.

  • Stereochemistry: NOESY and ROESY experiments can reveal through-space proximity of protons, helping to define the molecule's 3D conformation.

  • Purity Assessment: Can quickly identify the presence of impurities or isomeric mixtures.

Experimental Data Insights:

Let's consider a representative example, the thiazolo[3,2-a]benzimidazole core. Published data for derivatives of this system provide clear, assignable signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Thiazolo[3,2-a]benzimidazole Derivative

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale for Chemical Shift
H-2/C-2 (Thiazole)~6.41 (s)~102.79Located in the electron-rich thiazole ring, adjacent to the sulfur atom.
C-3 (Thiazole)-~158.65Typically a quaternary carbon, deshielded by the adjacent sulfur and nitrogen atoms.
C-3a (Bridgehead)-~130.06Bridgehead carbon involved in the fusion of the two ring systems.
H-5/C-5 (Benzene)~7.80-7.90 (m)~113.90Aromatic proton and carbon deshielded by the adjacent fused imidazole ring.
H-6/C-6 (Benzene)~7.20-7.50 (m)~122.95Typical aromatic chemical shifts, influenced by substituents on the benzene ring.
H-7/C-7 (Benzene)~7.20-7.50 (m)~120.28Typical aromatic chemical shifts.
H-8/C-8 (Benzene)~7.95-8.05 (m)~119.24Aromatic proton and carbon deshielded by the adjacent bridgehead nitrogen.
C-8a (Bridgehead)-~143.74Bridgehead carbon bonded to nitrogen, leading to a downfield shift.

Note: Data synthesized from representative compounds like 3-tert-Butyl-thiazolo[3,2-a]benzimidazole. Actual values will vary with substitution.[7]

The Power of 2D NMR: For novel or complex derivatives, 1D spectra can be crowded. 2D experiments like HSQC (correlates protons to their directly attached carbons) and HMBC (shows correlations between protons and carbons over 2-3 bonds) are essential to definitively link the proton and carbon signals and build the molecular framework.[2][4] This is particularly crucial for distinguishing between isomers, a common challenge in heterocyclic synthesis.[8]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9] The choice of solvent is critical to ensure complete dissolution and avoid signal overlap.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[9]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically used. More scans are required to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition (if needed): Perform standard HSQC and HMBC experiments to establish connectivity.

  • Data Analysis: Process the data using appropriate software (Fourier transformation, phase correction, baseline correction). Integrate ¹H signals and assign all peaks based on chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of the puzzle. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence, drastically narrowing down the possibilities for the compound's identity. Furthermore, the fragmentation pattern observed in techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) offers valuable structural clues.

Why It's Used:
  • Molecular Weight Determination: Provides the most accurate measure of the molecule's mass.

  • Molecular Formula Confirmation: HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

  • Structural Fragmentation: The way a molecule breaks apart can reveal the presence of specific substructures and confirm the connectivity of the fused rings.

Experimental Data Insights:

The fragmentation of fused thiazole-imidazole rings is often characteristic. The heterocyclic rings can undergo cleavage, and substituents on the core structure will direct the fragmentation pathways.

Table 2: Common Fragmentation Pathways for Fused Thiazole-Imidazole Derivatives in EI-MS

Precursor IonFragmentation ProcessCharacteristic Neutral LossResulting Fragment
[M]⁺˙Loss of substituent from side chainR•[M-R]⁺
[M]⁺˙Cleavage of the thiazole ringHCN, S, CSFragments corresponding to the imidazole portion
[M]⁺˙Cleavage of the imidazole ringHCN, N₂Fragments corresponding to the thiazole portion
[M]⁺˙Retro-Diels-Alder (if applicable)Small unsaturated moleculesCharacteristic ring-opened fragments

Note: Fragmentation is highly dependent on the specific structure and ionization method.[7][10][11]

For example, in the mass spectrum of a substituted imidazo[2,1-b][7][12][13]thiadiazole, the molecular ion peak is typically intense, and fragmentation often involves the cleavage of the thiadiazole ring.[11]

G Molecule Fused Thiazole-Imidazole (Analyte) IonSource Ionization Source (e.g., ESI, EI) Molecule->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ion Generation Detector Detector MassAnalyzer->Detector Separation by m/z Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Detection

Caption: General workflow of a mass spectrometry experiment.

Vibrational Spectroscopy (IR & Raman): The Functional Fingerprint

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[2] An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability. Together, they provide a detailed "fingerprint" of the functional groups present in the molecule.

Why They're Used:
  • Functional Group Identification: Provides direct evidence for the presence of key groups (e.g., C=N, C=C, C-S, N-H, aromatic C-H).

  • Structural Confirmation: The overall pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) is unique to a specific molecule.

  • Complementary Information: Some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa, providing a more complete picture.

Experimental Data Insights:

Table 3: Key Vibrational Frequencies (cm⁻¹) for Fused Thiazole-Imidazole Rings

Vibrational ModeTypical IR Range (cm⁻¹)Typical Raman Range (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 30003100 - 3000Sharp, medium intensity bands.
Imidazole Ring Stretch1550 - 14501550 - 1450Strong bands, characteristic of the ring system.
Thiazole Ring Stretch1600 - 14801600 - 1480Often coupled with C=N stretching.
C=N Stretch1650 - 15801650 - 1580A strong indicator of the heterocyclic rings.
C-S Stretch800 - 600800 - 600Often weak in IR but can be more prominent in Raman.

Note: Frequencies are approximate and can shift based on substitution and solid-state packing effects.[14][15][16]

For instance, the IR spectrum of a newly synthesized thiazole derivative will show the disappearance of precursor functional groups (like a C=O or NH₂) and the appearance of characteristic ring stretching modes.[12]

Experimental Protocol: IR Spectroscopy (Thin Solid Film)
  • Sample Preparation: Dissolve a small amount (~1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[12]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[12][17]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Background Collection: Run a background spectrum of the empty, clean salt plate.

  • Sample Spectrum: Acquire the spectrum of the sample. The software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the key absorption bands and compare them to known correlation tables to identify functional groups.

UV-Visible and Fluorescence Spectroscopy: The Electronic Signature

These techniques provide insight into the electronic structure of the molecule by probing the transitions of electrons between different energy levels. Fused aromatic heterocycles like thiazole-imidazole systems often have extensive π-conjugated systems, making them chromophoric (absorb UV-Vis light) and sometimes fluorophoric (emit light after absorption).

Why They're Used:
  • Confirmation of Conjugation: The position of the absorption maximum (λ_max) provides information about the extent of the π-conjugated system.

  • Quantitative Analysis: UV-Vis spectroscopy is a simple and robust method for quantifying the concentration of a compound in solution via the Beer-Lambert law.

  • Probing the Electronic Environment: Changes in λ_max or fluorescence emission can indicate changes in solvent polarity, pH, or binding to other molecules.[6]

  • Higher Sensitivity (Fluorescence): Fluorescence spectroscopy is typically 10 to 1000 times more sensitive than UV-Vis absorption spectroscopy, making it ideal for analyzing very dilute samples.[9]

Comparative Analysis:

UV-Vis Spectroscopy measures the amount of light absorbed by the sample. It is a measurement of the difference between light passing through a reference (solvent) and the sample.[9]

Fluorescence Spectroscopy measures the light emitted by the sample at a longer wavelength after it has been excited by a shorter wavelength. It is an absolute measurement against a dark background, which accounts for its higher sensitivity.[9]

A study on carbazole-thiazole/imidazole conjugates demonstrated this difference clearly. A carbazole-imidazole (Cz-I) derivative showed a deep-blue emission at λ_max = 417 nm, while the corresponding carbazole-thiazole (Cz-T) derivative exhibited a red-shifted emission at λ_max = 455 nm, indicating that the sulfur atom in the thiazole ring alters the electronic properties of the π-system compared to the nitrogen in the imidazole.[4]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). Concentrations are typically in the micromolar (µM) range.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Cuvette Preparation: Fill a quartz cuvette with the pure solvent to serve as the blank. Fill a matched quartz cuvette with the sample solution.

  • Baseline Correction: Place the blank cuvette in the sample and reference beams and run a baseline correction to zero the instrument across the desired wavelength range.[18]

  • Spectrum Acquisition: Replace the blank in the sample path with the sample cuvette. Scan the desired wavelength range (e.g., 200-600 nm).[19]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If performing quantitative analysis, use the absorbance at λ_max in conjunction with a calibration curve.

The Role of Computational Chemistry and X-ray Crystallography

Computational Chemistry

Modern spectral analysis is increasingly supported by computational methods, such as Density Functional Theory (DFT).[20] These methods can:

  • Predict Spectra: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis).[14][20][21]

  • Aid in Assignment: Comparing experimental spectra to predicted spectra can help resolve ambiguities and confirm peak assignments.[21][22]

  • Explain Observed Properties: DFT can be used to rationalize observed regioselectivity in reactions or the electronic properties that give rise to specific spectral features.[20]

X-ray Crystallography: The Gold Standard

Conclusion: A Symphony of Signals

The spectral analysis of fused thiazole-imidazole rings is a symphony of complementary techniques. NMR provides the architectural blueprint, MS determines the scale, vibrational spectroscopy details the functional components, and UV-Vis/fluorescence spectroscopy reveals the electronic aesthetics. Each instrument plays a vital part, and only by listening to them in concert, supported by the theoretical harmony of computational chemistry and the definitive proof of X-ray crystallography, can the true structure of the molecule be fully and confidently elucidated. This integrated, self-validating approach is paramount for ensuring the scientific integrity required to advance the development of these crucial pharmaceutical scaffolds.

References

  • Gompper, R., & Effenberger, F. (2022). New Route to 3-Alkylthiazolo[3,2-a]benzimidazole Derivatives. MDPI. [Link]

  • Al-Ghorbani, M. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC. [Link]

  • Farag, A. M., et al. (2011). Synthesis of some new azole, pyrimidine, pyran, and benzo/naphtho[b]furan derivatives incorporating thiazolo[3,2-a]benzimidazole moiety. Journal of Heterocyclic Chemistry.
  • El-Faham, A., et al. (2022). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. PMC. [Link]

  • ManTech Publications. (2025). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. ManTech Publications. [Link]

  • PharmaTutor. (2010). Sampling Methods for IR Spectroscopy. PharmaTutor. [Link]

  • Claramunt, R. M., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. PMC. [Link]

  • El-Sayed, M. A. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Lee, D. W., & Lee, K. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). The comparison of experimental and computational Raman spectra of 12... ResearchGate. [Link]

  • İzmir Institute of Technology. (2019). Laboratory Manual. CHEM 335 Instrumental Analysis Lab. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science. [Link]

  • Kim, H. N., et al. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. [Link]

  • Mohamed, Y. A., et al. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • ResearchGate. (2016). (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. [Link]

  • Wells, J. R., et al. (2023). Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. PMC. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

  • Mary, Y. S., et al. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. PMC. [Link]

  • Jambut-Absil, A. C., et al. (1987). Drugs derived from thiazole and imidazole or with nitrogen-carbon-sulphur or tertiary amino groups. Prediction of secondary antithyroid activity by UV/visible spectroscopy. Arzneimittelforschung. [Link]

  • Erdogdu, Y., et al. (2013). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Optics and Spectroscopy. [Link]

  • La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. La Salle University. [Link]

  • ResearchGate. (n.d.). Comparison of experimental and simulated Raman spectra a, Simulated... ResearchGate. [Link]

  • Cordes, D., & Walter, J. L. (n.d.). Infrared and Raman spectra of heterocyclic compounds—I the infrared studies and normal vibrations of imidazole. Semantic Scholar. [Link]

  • ResearchGate. (2011). Chemistry of Imidazo[2,1-b][7][12][13]thiadiazoles. ResearchGate. [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]

  • Kumar, D., et al. (2020). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2... PMC. [Link]

  • Vaitkuviene, A., et al. (2022). Electrochemical Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy of Imidazole Ring Functionalized Monolayer on Smooth Gold Electrode. MDPI. [Link]

  • Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed. [Link]

  • Soptrajanov, B., & Ewing, G. E. (n.d.). (PDF) Infrared and Raman spectra of 1,2,5-thiadiazole. Academia.edu. [Link]

  • ResearchGate. (n.d.). Computational Raman spectra of imidazole-2-carboxaldehyde showing modes with maximum frequency. ResearchGate. [Link]with-maximum_fig4_333303644)

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our commitment to safety extends beyond the bench to the entire lifecycle of the compounds we synthesize and handle. Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide is a heterocyclic compound of interest, but like any novel or specialized chemical, its proper disposal is paramount to ensuring personnel safety and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our procedural recommendations are built upon a conservative assessment of its constituent chemical moieties: the imidazo[2,1-b]thiazole core and the acetic acid hydrazide functional group. This approach ensures that the highest safety standards are met.

Hazard Profile Analysis: A Structurally-Based Assessment

Understanding the potential risks is the first step in safe handling. The hazard profile of Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide can be inferred from its structural components.

  • The Imidazo[2,1-b]thiazole Core: This fused heterocyclic system is biologically active. Studies on related imidazo[2,1-b]thiazole derivatives indicate potential for cytotoxicity and various pharmacological effects.[1][2][3] The parent compound, Imidazo(2,1-b)thiazole, is classified with GHS warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4]

  • The Acetic Acid Hydrazide Group: This functional group is a derivative of hydrazine. Hydrazine and its related compounds are known to be hazardous, exhibiting properties such as toxicity, corrosivity, and potential carcinogenicity.[5][6][7] They are highly reactive and can react violently with oxidizing agents.[8] Therefore, any compound containing a hydrazide moiety must be handled with extreme caution.[5]

Table 1: Summary of Potential Hazards

Hazard Category Associated Moiety Potential Effects and Precautions Supporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Imidazo[2,1-b]thiazole, Hydrazide Harmful if swallowed, in contact with skin, or inhaled. Handle in a chemical fume hood. [4][5][9]
Skin Corrosion / Irritation Imidazo[2,1-b]thiazole, Hydrazide May cause skin irritation or severe burns. Avoid all skin contact. [4][5][10]
Serious Eye Damage / Irritation Imidazo[2,1-b]thiazole, Hydrazide May cause serious eye irritation or damage. Always wear chemical safety goggles. [4][10]
Carcinogenicity / Mutagenicity Hydrazide Many hydrazine derivatives are suspected carcinogens. Long-term exposure should be minimized. [5][6]
Reactivity Hydrazide Highly reactive with oxidizing agents, acids, and certain metals.[8] Segregation is critical. [8][11]

| Environmental Hazard | Hydrazide | Potentially toxic to aquatic life with long-lasting effects. Do not dispose of down the drain. |[5] |

Core Principles for Safe Disposal

Before proceeding to the specific protocol, adhere to these fundamental principles:

  • Treat as Acutely Toxic and Hazardous Waste: Given the combined hazards, all waste containing this compound must be treated as hazardous chemical waste.

  • Segregation is Non-Negotiable: Never mix Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide waste with other chemical waste streams, particularly those containing oxidizers (e.g., bleach, nitric acid, peroxides) or strong acids, to prevent violent reactions.[5][8]

  • Consult Institutional Policy: This guide provides a framework. However, you must always follow the specific chemical waste management procedures established by your institution's Environmental Health & Safety (EHS) department.

Standard Operating Procedure for Waste Collection and Disposal

This protocol outlines the primary and safest method for disposal, which involves collection and transfer to a certified hazardous waste management facility, typically coordinated through your EHS office.

Experimental Protocol: Hazardous Waste Collection

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, don a standard PPE ensemble:

    • Chemical-resistant gloves (nitrile or butyl rubber).

    • Chemical safety goggles with side shields.

    • A lab coat.

    • Work exclusively within a certified chemical fume hood.

  • Waste Container Selection:

    • For Solid Waste (e.g., contaminated filter paper, weighing boats, gloves): Use a designated, sealable, and clearly labeled solid waste container (e.g., a plastic pail or a robust, double-bagged plastic bag).

    • For Liquid Waste (e.g., reaction mother liquor, contaminated solvents): Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a glass or polyethylene carboy). Ensure the container has a secure, sealing cap. Do not use metal containers for potentially corrosive waste.[12]

  • Waste Segregation and Accumulation:

    • Collect all materials—solid and liquid—that have come into direct contact with Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide in their respective, dedicated waste containers.

    • Keep the waste container tightly capped at all times, except when adding waste.[12]

  • Hazardous Waste Labeling:

    • Label the waste container clearly and immediately. The label must include:

      • The words "HAZARDOUS WASTE".[12]

      • The full chemical name: "Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide". Avoid acronyms or formulas.[12]

      • An accurate estimation of the concentration and the solvent system (for liquids).

      • The primary hazard warnings: "Toxic," "Irritant," "Reactive."

      • The date of accumulation start.

  • Temporary On-Site Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This area should be in a well-ventilated location, away from heat sources and incompatible chemicals.

  • Final Disposal:

    • Once the container is full or ready for pickup, contact your institution's EHS department.

    • Complete a hazardous material pickup request form as required by your institution.[12]

    • EHS professionals will then transport the waste for final disposal, which is typically high-temperature incineration at a licensed facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal start Identify Waste: Imidazo[2,1-b]thiazol-6-yl- acetic acid hydrazide assess Assess Hazards: - Toxic (Hydrazide) - Irritant (Heterocycle) - Reactive start->assess segregate Segregate Waste Stream (Solid vs. Liquid) ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat, Work in Fume Hood assess->ppe ppe->segregate container Select Compatible & Sealable Container segregate->container store Store in Designated Satellite Accumulation Area label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name & Hazards container->label_waste label_waste->store contact_ehs Contact EHS for Pickup & Complete Paperwork store->contact_ehs disposal Final Disposal via High-Temperature Incineration (Handled by EHS) contact_ehs->disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide
Reactant of Route 2
Reactant of Route 2
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.